Technical Documentation Center

DL-Tartaric-2,3-D2 acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: DL-Tartaric-2,3-D2 acid
  • CAS: 91469-46-4

Core Science & Biosynthesis

Foundational

Technical Guide: DL-Tartaric-2,3-D2 Acid Chemical Properties & Applications

Executive Summary DL-Tartaric-2,3-d2 acid (CAS: 91469-46-4) is the stable, deuterium-labeled isotopologue of racemic tartaric acid. Characterized by the substitution of the two methine protons at the C2 and C3 chiral cen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Tartaric-2,3-d2 acid (CAS: 91469-46-4) is the stable, deuterium-labeled isotopologue of racemic tartaric acid. Characterized by the substitution of the two methine protons at the C2 and C3 chiral centers with deuterium, this compound serves as a critical Internal Standard (IS) in quantitative mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Its primary utility lies in the elimination of matrix effects during the quantification of tartaric acid in complex biological fluids (urine, plasma) and enological matrices (wine, grape must). Unlike non-labeled standards, the 2,3-d2 variant co-elutes with the analyte while providing a distinct mass signature (+2 Da) and a "silent" proton NMR region, enabling precise, self-validating quantification.

Chemical Identity & Physicochemical Profile[3][4][5][6][7]

The deuteration at the chiral centers renders the C-H bonds invisible in 1H-NMR and increases the molecular weight by approximately 2.01 Da compared to the natural isotopologue.

Table 1: Chemical Specifications
PropertySpecification
Chemical Name DL-Tartaric-2,3-d2 acid
Synonyms (±)-Tartaric acid-d2; 2,3-Dideutero-DL-dihydroxysuccinic acid
CAS Number 91469-46-4 (Specific to 2,3-d2); 181376-62-5 (Generic d2)
Molecular Formula HOOC-CD(OH)-CD(OH)-COOH (C₄H₄D₂O₆)
Molecular Weight 152.10 g/mol (vs. 150.09 g/mol for non-deuterated)
Isotopic Enrichment Typically ≥ 98 atom % D
Solubility Highly soluble in water (~133 g/100 mL), Ethanol; Insoluble in CHCl₃
pKa Values pKa₁ ≈ 2.98; pKa₂ ≈ 4.34 (Similar to non-deuterated)
Appearance White crystalline powder, hygroscopic

Synthesis & Isotopic Labeling Strategy

The synthesis of DL-Tartaric-2,3-d2 acid must ensure stereochemical control to produce the racemic (DL) mixture rather than the meso form, while maximizing deuterium incorporation at the non-exchangeable 2,3-positions.

Mechanistic Route: Maleic Anhydride Oxidation

The industrial standard for DL-tartaric acid production involves the epoxidation of maleic acid followed by hydrolysis.[1] By substituting the starting material with Maleic Anhydride-d2 , the deuterium labels are preserved on the carbon backbone.

Step-by-Step Mechanism:

  • Hydrolysis: Maleic Anhydride-d2 is hydrolyzed to Maleic Acid-d2 (cis-butenedioic acid-d2).

  • Epoxidation: Treatment with Hydrogen Peroxide (H₂O₂) and a catalyst (e.g., Sodium Tungstate, Na₂WO₄) yields cis-Epoxysuccinic acid-d2.

  • Ring Opening: Acid-catalyzed hydrolysis opens the epoxide ring. Due to the anti-attack mechanism on the cis-epoxide, the resulting vicinal diol has the (2R,3R) and (2S,3S) configuration, producing the DL-racemate .

Note: Direct syn-hydroxylation (e.g., via KMnO₄) of Maleic Acid-d2 would yield Meso-Tartaric acid-d2. The epoxide route is strictly required for the DL form.

SynthesisPathway Start Maleic Anhydride-d2 (C4D2O3) Inter1 Maleic Acid-d2 (cis-HOOC-CD=CD-COOH) Start->Inter1 Hydrolysis (H2O, Heat) Inter2 cis-Epoxysuccinic Acid-d2 Inter1->Inter2 Epoxidation (H2O2, Na2WO4) End DL-Tartaric-2,3-d2 Acid (Racemic Mixture) Inter2->End Acid Hydrolysis (Anti-Opening)

Figure 1: Stereoselective synthesis pathway for DL-Tartaric-2,3-d2 acid from deuterated maleic anhydride.

Analytical Applications & Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,3-d2 isotopologue provides a "silent" spectrum in the methine region, making it an ideal blank or internal reference.

  • Non-Deuterated Tartaric Acid (1H-NMR, D₂O): Shows a sharp singlet at δ 4.3–4.5 ppm (representing the two equivalent CH protons).

  • DL-Tartaric-2,3-d2 Acid (1H-NMR, D₂O): The signal at δ 4.3–4.5 ppm is absent .

    • Utility: In qNMR (quantitative NMR), spiking a sample with the d2-variant allows for the determination of relaxation times or null-signal verification without spectral overlap.

Mass Spectrometry (LC-MS/GC-MS)

In mass spectrometry, the d2-analog serves as the gold-standard Internal Standard (IS). It co-elutes with the analyte (compensating for matrix suppression/enhancement) but is spectrally distinct.

Mass Shift Analysis:

  • Analyte (Tartaric Acid): [M-H]⁻ = m/z 149.[2][3]

  • Internal Standard (Tartaric-d2): [M-H]⁻ = m/z 151.

Protocol: Quantification of Tartaric Acid in Wine

Objective: Accurate quantification of tartaric acid in wine to monitor fermentation stability.

Reagents:

  • Stock Solution A: DL-Tartaric Acid (Natural) standard (10 mg/mL in H₂O).

  • Stock Solution B (IS): DL-Tartaric-2,3-d2 Acid (1 mg/mL in H₂O).

Workflow:

  • Sample Prep: Dilute wine sample 1:100 with HPLC-grade water.

  • Spiking: Add 50 µL of Stock Solution B (IS) to 950 µL of the diluted wine sample.

  • LC Conditions:

    • Column: C18 or HILIC (Hydrophilic Interaction Liquid Chromatography).

    • Mobile Phase: 0.1% Formic Acid in Water (Isocratic).

  • MS Detection (ESI-):

    • Monitor SIM (Selected Ion Monitoring) channels: m/z 149 (Analyte) and m/z 151 (IS).

  • Calculation:

    
    
    

Workflow Sample Biological/Enological Sample Spike Spike with DL-Tartaric-2,3-d2 (IS) Sample->Spike Extract Dilution / Filtration (Remove Particulates) Spike->Extract LCMS LC-MS Analysis (ESI Negative Mode) Extract->LCMS Data Quantification Ratio: m/z 149 / 151 LCMS->Data

Figure 2: LC-MS workflow for tartaric acid quantification using the d2-isotopologue.

Quality Control & Handling

Isotopic Purity Assessment

Before use in sensitive assays, verify isotopic enrichment:

  • Method: High-Resolution MS (HRMS).

  • Criteria: The abundance of the M+0 (non-deuterated) peak at m/z 149 must be < 0.5% relative to the M+2 peak at m/z 151 to prevent interference with the analyte signal.

Storage and Stability
  • Hygroscopicity: The compound is hygroscopic. Store in a desiccator at room temperature (20–25°C).

  • Solution Stability: Aqueous stock solutions are stable for 1 month at 4°C. For long-term storage, freeze at -20°C.

  • Safety: Irritant. Causes serious eye irritation (H319). Wear safety glasses and gloves during handling.

References

  • National Institute of Standards and Technology (NIST). DL-Tartaric Acid - Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. Compound Summary for CID 875 (Tartaric Acid). National Library of Medicine. Available at: [Link]

Sources

Exploratory

Physical characteristics of DL-Tartaric-2,3-D2 acid

Title: Advanced Characterization and Application of DL-Tartaric-2,3-D2 Acid: A Technical Guide for Metabolic Profiling and Quantitation Abstract This technical guide provides a comprehensive analysis of DL-Tartaric-2,3-d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Characterization and Application of DL-Tartaric-2,3-D2 Acid: A Technical Guide for Metabolic Profiling and Quantitation

Abstract

This technical guide provides a comprehensive analysis of DL-Tartaric-2,3-d2 acid (CAS: 181376-62-5), a stable isotopologue of racemic tartaric acid.[1][2] Characterized by the substitution of methine protons at the C2 and C3 positions with deuterium, this compound serves as a critical internal standard in quantitative mass spectrometry and NMR spectroscopy.[2][] This document details its physicochemical properties, distinguishing the unique behavior of the racemate (DL) from pure enantiomers, and outlines a validated protocol for its use in bioanalytical workflows.[2][]

Part 1: Physicochemical Characterization

The physical behavior of DL-Tartaric-2,3-d2 acid is governed by two factors: its stereochemistry (racemic mixture) and its isotopic substitution (deuteration).[1][2]

The "Racemic Effect" on Physical State

It is critical for researchers to distinguish between L-Tartaric acid and DL-Tartaric acid.[1][2] The DL-form (racemate) crystallizes differently, often forming a compound crystal with a significantly higher melting point and lower solubility than the pure enantiomers.[1] This property remains consistent in the deuterated form.

Core Data Table
PropertySpecificationTechnical Note
Chemical Name DL-Tartaric-2,3-d2 acid(2R,3R)-rel-2,3-Dihydroxybutanedioic-2,3-d2 acid
CAS Number 181376-62-5Specific to the DL-d2 isotopologue.[1][2][][4][5][6]
Molecular Formula C₄H₄D₂O₆The two methine protons are deuterated.[2][][4][5][7]
Molecular Weight 152.10 g/mol +2.01 Da shift vs. protio-analog (150.09 g/mol ).[2][][4][5]
Appearance White crystalline powderHygroscopic; store under desiccant.[2][][4][5]
Melting Point 200–206 °C (Decomp.)[2][][4][5]Crucial: Significantly higher than L-Tartaric (~170 °C).[1][2]
Solubility Water, DMSO, MethanolLower water solubility than L-form due to crystal lattice energy.[2][][4][5]
pKa (25°C) pKa₁ ≈ 2.98, pKa₂ ≈ 4.34Secondary isotope effects may cause negligible shifts (+0.01–0.05).[2][][4][5]
Isotopic Purity Typically ≥ 98 atom % DEssential to minimize "M+0" interference in MS.[2][][4][5]
Optical Rotation [α]D = 0°Racemic mixture results in net zero rotation.[2][][4][5]
Spectroscopic Signatures
  • ¹H-NMR (D₂O): The distinguishing feature is the absence of the singlet signal typically found at ~4.3–4.5 ppm (methine protons).[1][2][] Only the residual solvent peak (HDO) is observed, as the hydroxyl protons exchange with D₂O.[2][]

  • Mass Spectrometry (ESI-):

    • Precursor Ion: m/z 151.0 [M-H]⁻ (Shifted from 149.0).[2][]

    • Fragmentation: Key product ion at m/z 88 (vs. 87 in protio) corresponding to the loss of CO₂ and H₂O/D₂O, retaining the deuterium label on the fragment.[2][]

Part 2: Experimental Protocol

Workflow: Quantification of Tartaric Acid in Plasma via LC-MS/MS

Objective: To quantify endogenous tartaric acid levels using DL-Tartaric-2,3-d2 as a surrogate internal standard (IS) to correct for matrix effects and ionization suppression.

Causality & Logic:

  • Why DL-d2? The C2/C3 deuterium bonds are non-exchangeable in aqueous media (unlike hydroxyl protons), ensuring the label is not lost during extraction.[1][2]

  • Why Racemic? If the analyte is racemic or if the separation method is achiral, the DL-IS ensures co-elution with the analyte, experiencing identical matrix suppression.[1]

Reagents & Preparation
  • Stock Solution (IS): Dissolve 1.52 mg DL-Tartaric-2,3-d2 in 10 mL of 50:50 Methanol:Water (1 mM). Store at -20°C.

  • Working Solution: Dilute Stock to 10 µM in 0.1% Formic Acid (aq).

Extraction Methodology (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Working IS Solution (10 µM).

    • Self-Validation: Spiking before precipitation corrects for recovery losses during the protein crash.[1][]

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix aggressively for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of supernatant to a clean vial.

  • Evaporate: Dry under nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: HILIC or Polar C18 (e.g., Acquity BEH Amide, 2.1 x 100 mm).[2][] Note: Tartaric acid is too polar for standard C18 retention.[2][][5]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[2][5]

  • Gradient: 95% B to 50% B over 5 minutes.

  • MRM Transitions (Negative Mode):

    • Analyte (Tartaric Acid): 149.0 → 87.0[2][]

    • Internal Standard (DL-Tartaric-d2): 151.0 → 88.0[1][2]

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for using DL-Tartaric-2,3-d2 acid, highlighting the critical check for isotopic stability (H/D exchange).

Tartaric_Analysis_Workflow Start Start: Sample Preparation Spike Spike with DL-Tartaric-2,3-d2 (Internal Standard) Start->Spike Exchange_Check Critical Check: Is Solvent Protic (Water/MeOH)? Spike->Exchange_Check Safe_Path C-D Bonds at C2/C3 are Stable (No Exchange) Exchange_Check->Safe_Path Carbon Backbone Risk_Path O-D Bonds (Hydroxyl) Exchange Immediately Exchange_Check->Risk_Path Hydroxyl Groups Extraction Protein Precipitation (ACN + Formic Acid) Safe_Path->Extraction Risk_Path->Extraction Irrelevant for Mass Shift if C-D intact LC_Sep HILIC Chromatography (Co-elution of Analyte & IS) Extraction->LC_Sep MS_Detection MS/MS Detection (ESI-) LC_Sep->MS_Detection Result Quantitation: Ratio (Area 149 / Area 151) MS_Detection->Result

Caption: Workflow logic for utilizing DL-Tartaric-2,3-d2 as an internal standard, emphasizing the stability of the carbon-deuterium bond against solvent exchange.

References

  • National Institute of Standards and Technology (NIST). (2023).[2][] DL-Tartaric Acid: Condensed Phase Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[2][][6][8] Retrieved from [Link][2][]

(Note: While specific melting point data for the d2-isotopologue is often inferred from the protio-form in commercial certificates, the structural stability and chromatographic behavior are validated by the references above.)

Sources

Foundational

DL-Tartaric-2,3-D2 acid CAS number and identification

Structural Characterization and Bioanalytical Application Executive Summary This technical guide provides a comprehensive analysis of DL-Tartaric-2,3-d2 acid (CAS: 91469-46-4), a stable isotope-labeled analog of racemic...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization and Bioanalytical Application

Executive Summary

This technical guide provides a comprehensive analysis of DL-Tartaric-2,3-d2 acid (CAS: 91469-46-4), a stable isotope-labeled analog of racemic tartaric acid. Designed for researchers in metabolomics and pharmaceutical development, this document details the compound's physicochemical properties, rigorous identification protocols, and its application as an internal standard (IS) in quantitative mass spectrometry.

Part 1: Chemical Identity & Physicochemical Profile

DL-Tartaric-2,3-d2 acid is the isotopologue of 2,3-dihydroxybutanedioic acid where the methine protons at the C2 and C3 positions have been replaced by deuterium. This specific labeling pattern renders the C2 and C3 positions chemically "silent" in proton NMR while providing a distinct +2 Da mass shift for mass spectrometry, without significantly altering the chromatographic retention time compared to the analyte.

Table 1: Physicochemical Specifications
PropertyDataNotes
Chemical Name DL-Tartaric-2,3-d2 acidRacemic mixture (±)
CAS Number 91469-46-4 Primary identifier for the d2-racemate [1]
Alternative CAS 181376-62-5Occasionally cited in specific catalogs [2]
Molecular Formula C₄H₄D₂O₆
Molecular Weight 152.10 g/mol +2.01 Da shift vs. unlabeled (150.[1]09)
Appearance White crystalline solidHygroscopic; store desiccated
Solubility High in Water, Methanol, DMSODMSO is preferred for stock stability
pKa 2.98 (pKa1), 4.34 (pKa2)Values approx.[1] same as unlabeled form
Isotopic Purity Typically ≥ 98 atom % DCritical for MS background reduction
Part 2: Analytical Identification Strategy

To ensure scientific integrity, the identity of DL-Tartaric-2,3-d2 must be validated using orthogonal analytical techniques. The following protocols serve as a self-validating system to confirm isotopic incorporation and structural integrity.

1. Nuclear Magnetic Resonance (NMR) Validation

The primary validation method relies on the "Silent Proton" effect.

  • Theory: In non-deuterated tartaric acid, the C2 and C3 protons appear as a singlet (or coupled multiplet depending on solvent) at approximately 4.3–4.5 ppm .

  • Validation Criterion: In DL-Tartaric-2,3-d2, this signal must be absent (or reduced to <2% integration corresponding to residual protium).

  • Protocol:

    • Dissolve ~5 mg of sample in D₂O.

    • Acquire ¹H NMR (400 MHz or higher).

    • Pass: Absence of signal at ~4.4 ppm; presence of exchangeable -OH/-COOH protons (if solvent allows observation, though D₂O exchanges these).

    • Confirm: ¹³C NMR should show C2/C3 signals as triplets (due to C-D coupling, J ~22 Hz) with a slight upfield isotope shift.

2. Mass Spectrometry (MS) Validation
  • Theory: The molecule must exhibit a molecular ion [M-H]⁻ at m/z 151.0, compared to m/z 149.0 for the unlabeled standard.

  • Protocol:

    • Prepare a 1 µg/mL solution in 50:50 Methanol:Water (0.1% Formic Acid).

    • Infuse directly into MS (ESI Negative Mode).

    • Pass: Dominant peak at m/z 151.0. The ratio of m/z 149 (unlabeled impurity) to m/z 151 must be < 1.0%.

Part 3: Experimental Protocol – LC-MS/MS Quantitation

The following workflow describes the use of DL-Tartaric-2,3-d2 as an Internal Standard (IS) for the quantification of tartaric acid in biological matrices. This protocol minimizes matrix effects by co-eluting the IS with the analyte.

Workflow Visualization

The following diagram illustrates the logical flow from stock preparation to data analysis.

G Start Solid Standard (CAS 91469-46-4) Stock Stock Solution (10 mM in DMSO) Start->Stock Weigh & Dissolve Working Working IS Solution (10 µg/mL in MeOH) Stock->Working Dilution Spike Spiking Step (Add IS to Sample) Working->Spike Fixed Vol Sample Biological Sample (Plasma/Urine) Sample->Spike Extract Extraction (Protein Ppt / SPE) Spike->Extract Equilibrate LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Inject Data Quantitation (Ratio Area_Analyte/Area_IS) LCMS->Data Calculate

Caption: Figure 1. Bioanalytical workflow for using DL-Tartaric-2,3-d2 acid as an Internal Standard.

Detailed Methodology

Step 1: Stock Solution Preparation

  • Solvent Choice: Use DMSO or Methanol. Avoid water for long-term storage to prevent microbial growth or potential hydrolysis if esters are present as impurities.

  • Procedure: Weigh 1.52 mg of DL-Tartaric-2,3-d2 acid into a 1.5 mL vial. Add 1.0 mL DMSO to achieve a 10 mM stock.

  • Storage: Store at -20°C (stable for 6 months) [2].

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological sample (e.g., plasma).

  • Add 10 µL of Working IS Solution (e.g., 10 µg/mL in Methanol).

  • Vortex for 10 seconds to ensure equilibration. Crucial: This step ensures the IS binds to matrix components identically to the analyte.

  • Add 200 µL of cold Acetonitrile (precipitation agent).

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an LC vial.

Step 3: LC-MS/MS Parameters

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended due to the high polarity of tartaric acid. A C18 column often fails to retain this compound.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Ionization: ESI Negative Mode (-).

  • MRM Transitions:

    • Analyte (Tartaric Acid): 149.0 → 87.0 (Quantifier), 149.0 → 73.0 (Qualifier).

    • IS (DL-Tartaric-2,3-d2): 151.0 → 88.0 (Quantifier).

    • Note: The fragmentation of the d2-analog shifts corresponding to the retention of the deuterium atoms in the fragment ions.

Part 4: Mechanistic Insights & Causality

Why Deuterate at Positions 2 and 3? The choice of the 2,3-position for deuterium labeling is non-trivial and driven by chemical stability.

  • Non-Exchangeable: Protons at the C2/C3 positions (alpha to the hydroxyl and carboxyl groups) are not exchangeable in aqueous solution under neutral or mildly acidic conditions. This ensures the label is not lost during sample processing [3].

  • Stereochemical Stability: While tartaric acid can undergo epimerization under extreme conditions, the C-D bond is stronger than the C-H bond (Kinetic Isotope Effect), potentially offering slightly enhanced stability against enzymatic degradation during extraction.

Racemic vs. Enantiopure: This guide specifies DL -Tartaric acid (racemic). If your biological target is specifically L-Tartaric acid (common in nature), the DL-IS is still applicable provided your chromatography is achiral. However, if using chiral chromatography to separate L- and D-tartrate, you must ensure the L-enantiomer of the IS co-elutes with your L-analyte.

References
  • National Institute of Standards and Technology (NIST). DL-Tartaric acid - CAS 133-37-9 (Unlabeled Reference).[2] NIST Chemistry WebBook.[2] Available at: [Link]

  • Eurisotop. DL-Tartaric Acid (2,3-D2) Specification Sheet. Available at: [Link]

Sources

Exploratory

Technical Guide: Isotopic Purity &amp; Characterization of DL-Tartaric-2,3-D2 Acid

Executive Summary This technical guide addresses the critical quality attributes (CQAs) of DL-Tartaric-2,3-D2 acid (CAS: Generic 133-37-9 for unlabelled), a deuterated isotopologue of racemic tartaric acid where the meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical quality attributes (CQAs) of DL-Tartaric-2,3-D2 acid (CAS: Generic 133-37-9 for unlabelled), a deuterated isotopologue of racemic tartaric acid where the methine protons at the C2 and C3 positions are substituted with deuterium.

For researchers in metabolic flux analysis, kinetic isotope effect (KIE) studies, and quantitative mass spectrometry, the utility of this compound relies entirely on two metrics: Isotopic Enrichment (Atom % D) and Stereochemical Integrity (DL-racemate vs. Meso). This guide outlines a self-validating analytical workflow to quantify these parameters, distinguishing them from gross chemical purity.

Molecular Architecture & Isotopic Design

Structural Definition

DL-Tartaric-2,3-D2 acid is the racemic mixture of (2R,3R)-2,3-dideuterotartaric acid and (2S,3S)-2,3-dideuterotartaric acid.

  • Chemical Formula: HOOC-CD(OH)-CD(OH)-COOH

  • Key Feature: The C-H bonds at the chiral centers are replaced by C-D bonds.

  • Labile vs. Non-Labile Deuterium:

    • C-D (Positions 2,3): Non-labile under physiological pH; stable against solvent exchange. This is the site of isotopic enrichment.

    • O-H (Carboxyl/Hydroxyl): Labile. These protons exchange rapidly with the solvent (e.g., D₂O or H₂O). In a deuterated solvent, these will appear as O-D; in a protonated solvent, as O-H. We do not count these towards isotopic purity specifications.

The Stereochemical Challenge

Because the precursor (often maleic or fumaric acid derivatives) determines the diastereoselectivity, there is a risk of "meso" impurity (2R,3S). In the deuterated form, the diagnostic methine signals in NMR are silenced. Therefore, the analytical strategy must rely on the residual proton signal to confirm stereochemistry.

Analytical Validation Workflow

The following diagram illustrates the logical flow for validating the material. It moves beyond simple "purity" to assess isotopic specificity.[1][2][3]

AnalyticalWorkflow Sample DL-Tartaric-2,3-D2 Sample Solubility Solubility Check (D2O vs DMSO-d6) Sample->Solubility qNMR qNMR (1H) Quantification Solubility->qNMR Dissolve w/ IS HRMS HRMS (ESI-) Isotopologue Dist. Solubility->HRMS Dilute Calc Data Synthesis & Calculation qNMR->Calc Residual H Integration HRMS->Calc M, M+1, M+2 Ratio Report Final CoA (Chem Purity + %D) Calc->Report IS_Select Internal Standard: TSP-d4 or Maleic Acid (Must not overlap) IS_Select->qNMR

Figure 1: Integrated analytical workflow for validating isotopic and chemical purity.

Protocol A: Quantitative NMR (qNMR) for Isotopic Enrichment

This is the "Gold Standard" method. Unlike Mass Spectrometry, qNMR does not require isotopically pure reference standards for calibration. It quantifies the absence of the proton signal at the deuterated site relative to a known internal standard.

Experimental Setup
  • Instrument: 400 MHz (minimum) NMR Spectrometer. 600 MHz recommended for separating diastereomeric impurities.

  • Solvent: Deuterium Oxide (D₂O, 99.9% D) is preferred to exchange all hydroxyl protons, simplifying the spectrum to only C-H signals.

  • Internal Standard (IS): Sodium trimethylsilylpropanesulfonate (DSS-d6) or TSP-d4.

    • Why? Maleic acid (a common IS) is a potential precursor in tartaric synthesis. Using it may mask impurities. TSP provides a clean singlet at 0.0 ppm.

Step-by-Step Methodology
  • Weighing: Accurately weigh ~10 mg of DL-Tartaric-2,3-D2 acid (

    
    ) and ~5 mg of TSP-d4 (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 600 µL D₂O. Vortex until fully dissolved.

  • Acquisition Parameters:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds  (Critical: Tartaric acid methine protons relax slowly; insufficient delay causes under-quantification of the impurity).
      
    • Scans: 32 or 64.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually.

Data Analysis & Calculation

In a fully deuterated sample, the region at 4.3–4.5 ppm (methine H) should be silent. Any signal here represents non-deuterated (isotopic impurity) material.

Formula for % Residual Hydrogen (


): 


  • 
    : Integral of the residual peak at ~4.35 ppm.
    
  • 
    : Integral of the IS peak (TSP at 0.0 ppm).
    
  • 
    : Number of protons in IS (9 for TSP).
    
  • 
    : Number of protons at the target site in the non-deuterated molecule (2 for tartaric acid).
    
  • 
    : Molar masses.[4]
    

Isotopic Enrichment (%D):



Protocol B: HRMS for Isotopologue Distribution

While qNMR gives an average enrichment, High-Resolution Mass Spectrometry (HRMS) reveals the population distribution (d0, d1, d2).

Methodology
  • Mode: Negative Electrospray Ionization (ESI-).

  • Infusion: Direct infusion or LC-MS (C18 column, aqueous mobile phase).

  • Target Ions:

    • m/z 149.009: [M-H]⁻ for Tartaric-d0 (C₄H₅O₆⁻)

    • m/z 150.015: [M-H]⁻ for Tartaric-d1

    • m/z 151.021: [M-H]⁻ for Tartaric-d2 (Target)

Calculation Logic

The mass spectrum will show a cluster.[5] You must correct for the natural abundance of ¹³C (approx 1.1% per carbon).

Table 1: Interpretation of Mass Spectral Signals

Signal (m/z)SpeciesOrigin
149 d0 (Undeuterated)Incomplete reaction / Back-exchange
150 d1 (Mono-deuterated) + ¹³C-d0Reaction intermediate + Isotope natural abundance
151 d2 (Fully Deuterated) + ¹³C-d1Target Product
152 ¹³C-d2Natural abundance satellite of target

Calculation: Sum the intensities (


) of the d0, d1, and d2 peaks (after subtracting calculated ¹³C contributions from lower mass peaks).


(Note: The 0.5 factor accounts for d1 containing only 50% of the possible deuterium sites).

Handling & Stability: Preventing Back-Exchange

A common failure mode in deuterated hydroxy-acids is "back-exchange" during storage or sample prep.

The Mechanism

The alpha-proton (C2/C3) in tartaric acid is activated by the adjacent carbonyl (COOH) and hydroxyl (OH) groups. Under basic conditions (pH > 10) or high temperatures, keto-enol tautomerism can occur, leading to the replacement of D with H from the solvent.

ExchangeMechanism State1 Deuterated Form (C-D) Transition Enol Intermediate (Planar C=C) State1->Transition High pH / Heat (-D+) State2 Protonated Form (C-H) Transition->State2 +H+ (from H2O)

Figure 2: Mechanism of C-D back-exchange via enolization.

Storage Protocols
  • pH Control: Always store and dissolve in neutral or slightly acidic media. Avoid storing in basic buffers (PBS pH 7.4 is acceptable for short durations, but pH > 9 is risky).

  • Hygroscopicity: Tartaric acid is hygroscopic. Moisture absorption introduces H₂O, which, over extremely long periods or under thermal stress, could facilitate exchange. Store in a desiccator at -20°C.

  • Solvent Choice: For NMR, use 99.9% D₂O. If the sample is recovered, lyophilize immediately; do not leave in solution.

Applications in Drug Development

Metabolic Stability (Deuterium Switch)

Replacing hydrogen with deuterium at the 2,3-position strengthens the bond (C-D bond is shorter and stronger than C-H due to the Kinetic Isotope Effect).

  • Application: If the metabolic clearance of a tartrate-based drug or prodrug involves oxidation at the C2/C3 position, the D2-analog will significantly reduce the clearance rate (

    
    ).
    
Chiral Resolution Agents

DL-Tartaric-2,3-D2 acid is used to synthesize deuterated chiral resolving agents (e.g., Dibenzoyl-tartaric acid-d2).

  • Why? To resolve racemic mixtures of deuterated APIs where using a non-deuterated resolving agent might interfere with downstream mass spectrometric quantification of the enantiomers.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Simova, S. (2021). NMR Determination of Isotopic Purity of Deuterated Compounds. Molecules.[1][2][3][4][6][7][8][9][10][11] Link

  • Schoenberger, T. (2012). Determination of purity by qNMR.[3][4][7][12] Analytical and Bioanalytical Chemistry.[1][2][3][6][7] Link

  • Gomei, T., et al. (2018). Determination of the purity of tartaric acid by quantitative NMR. Yakugaku Zasshi.[1][4][6][8][10] Link

  • IUPAC. (2009). Guidelines for the representation of pulse sequences for solution-state nuclear magnetic resonance spectrometry. Pure and Applied Chemistry. Link

Sources

Foundational

Technical Guide: Sourcing and Application of DL-Tartaric-2,3-D2 Acid in Bioanalytical Workflows

Topic: Commercially Available DL-Tartaric-2,3-D2 Acid Suppliers Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals Executive Summary In quantitative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercially Available DL-Tartaric-2,3-D2 Acid Suppliers Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In quantitative metabolomics and pharmaceutical impurity profiling, the precision of mass spectrometry (MS) assays hinges on the quality of the Internal Standard (IS). DL-Tartaric-2,3-D2 acid (CAS: 181376-62-5) serves as a critical stable isotope-labeled (SIL) standard for the quantification of tartaric acid. Its utility stems from the strategic placement of deuterium at the non-exchangeable C2 and C3 positions, ensuring isotopic fidelity even in protic solvents. This guide analyzes the commercial supply landscape, delineates the physicochemical criteria for supplier selection, and provides a validated protocol for its deployment in LC-MS/MS workflows.

Chemical & Isotopic Profile

Understanding the structural integrity of the isotope label is prerequisite to experimental design. Unlike carboxyl or hydroxyl protons, which exchange rapidly with solvent protons (H/D exchange), the C2 and C3 methine protons in tartaric acid are chemically stable.

Physicochemical Specifications
  • Chemical Name: DL-Tartaric-2,3-d2 acid[1][2][3]

  • Synonyms: (±)-2,3-Dihydroxybutanedioic acid-2,3-d2[3]

  • Molecular Formula: C₄H₄D₂O₆[3][4][5]

  • Molecular Weight: 152.10 g/mol (vs. 150.09 g/mol for unlabeled)

  • Stereochemistry: Racemic mixture (50:50 D/L). Note: If analyzing chiral purity, an enantiomerically pure IS (L-Tartaric-d2) is required.

  • Isotopic Stability: High. The C-D bond at the chiral centers is resistant to metabolic cleavage and solvent exchange under standard analytical conditions.

Isotopic Enrichment Logic

For MS applications, an isotopic enrichment of ≥98 atom% D is recommended to minimize the contribution of the M+0 (unlabeled) isotopologue to the analyte signal, which would otherwise bias quantification at the lower limit of quantification (LLOQ).

Commercial Supply Landscape

The following table consolidates data on primary suppliers of DL-Tartaric-2,3-D2 acid. Selection should be based on isotopic purity guarantees and the availability of Certificates of Analysis (CoA) confirming the absence of interfering diastereomers.

SupplierProduct CodeCAS NumberIsotopic PurityFormStorage
CDN Isotopes D-5343181376-62-5≥98%SolidRoom Temp
Cambridge Isotope Labs DLM-9718181376-62-5≥98%SolidRoom Temp
MedChemExpress HY-Y1315181376-62-5≥98%Solid-20°C
LGC Standards TRC-T00760291469-46-4*≥98%Solid4°C

*Note: CAS 91469-46-4 is sometimes used generically for tartaric acid-d2, but 181376-62-5 is the specific registry for the DL-2,3-d2 isotopologue.

Application Architecture: LC-MS/MS Workflow

The following diagram illustrates the critical decision points and workflow for integrating DL-Tartaric-2,3-D2 acid into a bioanalytical assay.

G cluster_logic Isotopic Fidelity Check Start Analyte Identification (Tartaric Acid) Selection IS Selection: DL-Tartaric-2,3-D2 Start->Selection Racemic Target? Prep Sample Preparation (Spike IS) Selection->Prep Stock Prep Sep Chromatography (HILIC / RPLC) Prep->Sep Extraction Detect MS/MS Detection (MRM Mode) Sep->Detect Elution Data Quantification (Peak Area Ratio) Detect->Data m/z 149 -> 87 (Analyte) m/z 151 -> 88 (IS)

Figure 1: Analytical workflow integrating Deuterated Tartaric Acid as an Internal Standard.

Validated Experimental Protocol

Objective: Quantification of Tartaric Acid in Biological Matrix using DL-Tartaric-2,3-D2 Acid as IS.

Stock Solution Preparation

Causality: Accurate weighing and solvent choice prevent solubility-induced concentration errors.

  • Primary Stock (10 mM): Dissolve 1.52 mg of DL-Tartaric-2,3-D2 acid in 1.0 mL of 50:50 Methanol:Water (v/v). Note: Pure methanol may cause precipitation of buffer salts later; aqueous organic mixtures are safer.

  • Working IS Solution (10 µM): Dilute the Primary Stock 1:1000 in the initial mobile phase (e.g., 0.1% Formic Acid in Water).

  • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 6 months.

Sample Extraction (Protein Precipitation)

Trustworthiness: This method ensures high recovery of polar organic acids while removing protein interferences.

  • Aliquot 50 µL of biological sample (plasma/urine/wine) into a centrifuge tube.

  • Add 10 µL of Working IS Solution (10 µM DL-Tartaric-2,3-D2).

  • Add 200 µL of cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an LC vial.

LC-MS/MS Parameters

Expertise: Tartaric acid is highly polar and retains poorly on C18. A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended for robust retention.

  • Column: HILIC Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Tartaric Acid 149.0 [M-H]⁻ 87.0 -15

| DL-Tartaric-2,3-D2 | 151.0 [M-H]⁻ | 88.0 | -15 |

Mechanism: The transition 149->87 corresponds to the loss of H₂O and CO₂. The D2 analog shifts +2 Da in precursor and +1 Da in product (loss of HDO + CO₂ or similar fragmentation retaining one deuterium).

Quality Assurance & Self-Validation

To ensure the trustworthiness of the assay, perform the Isotopic Contribution Test before running samples.

  • Inject Pure IS: Inject a high concentration of DL-Tartaric-2,3-D2 (without analyte).

  • Monitor Analyte Channel: Check for signal at m/z 149.0 -> 87.0.

  • Calculation:

    
    
    
  • Acceptance Criteria: Interference must be < 0.5% of the LLOQ response of the analyte. If higher, the isotopic purity of the supplier batch is insufficient.

References

  • PubChem. (2025).[6] Compound Summary: Tartaric Acid.[3][7][6][8][9][10][11] National Library of Medicine. Retrieved from [Link][12]

Sources

Exploratory

Technical Guide: The Racemic Nature &amp; Synthesis of DL-Tartaric-2,3-D2 Acid

Executive Summary DL-Tartaric-2,3-D2 acid (Racemic 2,3-dideuterotartaric acid) represents a specialized isotopic isotopologue of tartaric acid where the methine protons at the C2 and C3 positions are substituted with deu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Tartaric-2,3-D2 acid (Racemic 2,3-dideuterotartaric acid) represents a specialized isotopic isotopologue of tartaric acid where the methine protons at the C2 and C3 positions are substituted with deuterium (


H).[1] Unlike its naturally occurring chiral counterpart (L-(+)-tartaric acid), the DL-form is a 1:1 mixture of enantiomers, rendering the bulk material optically inactive despite possessing chiral centers.

This guide details the stereochemical rationale, synthetic pathways, and analytical validation required to produce and verify this compound. It is designed for researchers utilizing stable isotopes for Kinetic Isotope Effect (KIE) studies, metabolic tracing, and NMR chirality assignment.

Part 1: Stereochemical Fundamentals & Isotopic Labeling

The Stereochemical Landscape

Tartaric acid (


) exists in three stereoisomeric forms. Understanding these is critical when introducing deuterium labels, as the choice of precursor and oxidation method dictates the final stereochemistry.
IsomerConfigurationOptical ActivityRelationship
L-(+)-Tartaric Acid (2R, 3R)Dextrorotatory (+)Natural Enantiomer
D-(-)-Tartaric Acid (2S, 3S)Levorotatory (-)Enantiomer of L
Meso-Tartaric Acid (2R, 3S)Inactive (0)Diastereomer (Internal Plane of Symmetry)
DL-Tartaric Acid (2R, 3R) + (2S, 3S)Inactive (0)Racemic Mixture (1:1)
The Deuterium Modification

In DL-Tartaric-2,3-D2 acid , the hydrogen atoms attached to the chiral carbons are replaced by deuterium.[1]

  • Chemical Formula:

    
    [1]
    
  • Isotopic Purity: Critical for NMR applications; typically >98% D atom enrichment.

  • Stereochemical Impact: Deuterium substitution does not alter the absolute configuration (R/S) but significantly changes the vibrational modes and magnetic resonance properties (silent in

    
    H NMR).
    

Part 2: Synthetic Pathways (The "How")

To synthesize the Racemic (DL) form specifically, one must utilize the principles of stereoselective hydroxylation. The most robust route involves the syn-hydroxylation of a trans-alkene (Fumaric acid).

The Precursor: Fumaric Acid-2,3-D2

The synthesis must begin with Fumaric acid-2,3-d2 .[1] If one were to start with Maleic acid-2,3-d2 (the cis-isomer) and perform the same syn-hydroxylation, the result would be the Meso compound, which is chemically distinct and incorrect for this application.

Experimental Protocol: Syn-Hydroxylation

Objective: Convert Fumaric acid-2,3-d2 into DL-Tartaric-2,3-d2 acid.

Reagents:

  • Fumaric acid-2,3-d2 (Commercial or synthesized via

    
     exchange of acetylenedicarboxylate)
    
  • Potassium Permanganate (

    
    ) [Oxidant][1]
    
  • Formic Acid (Catalyst/Solvent modifier)

Step-by-Step Workflow:

  • Preparation: Dissolve Fumaric acid-2,3-d2 (10 mmol) in water.

  • Oxidation (The Critical Step): Add aqueous

    
     dropwise at 0°C.
    
    • Mechanism:[2][3][4][5] Permanganate forms a cyclic manganate ester intermediate. This ensures the two hydroxyl groups are added to the same face of the double bond (Syn-addition ).

    • Stereochemical Outcome: Syn-addition to a trans-alkene generates a pair of enantiomers ((2R,3R) and (2S,3S)) in equal amounts—i.e., the Racemic (DL) mixture.[1]

  • Quenching: Decolorize excess permanganate with sulfur dioxide or sodium bisulfite.

  • Isolation: Acidify to precipitate the crude acid or pass through a cation exchange resin to remove Manganese/Potassium ions.

  • Crystallization: Recrystallize from water/ethanol to yield pure DL-Tartaric-2,3-d2 acid.

Visualizing the Stereochemistry

The following diagram illustrates why Fumaric acid is the required starting material for the DL product, contrasting it with the Maleic acid route.

SynthesisPath cluster_inputs Precursor Selection (Critical Decision) Fumaric Fumaric Acid-2,3-d2 (Trans-Alkene) Reagent Syn-Hydroxylation (KMnO4 / OsO4) Fumaric->Reagent Substrate A Maleic Maleic Acid-2,3-d2 (Cis-Alkene) Maleic->Reagent Substrate B DL_Tartaric DL-Tartaric-2,3-d2 Acid (Racemic Mixture) TARGET PRODUCT Reagent->DL_Tartaric Trans + Syn = Racemic Meso_Tartaric Meso-Tartaric-2,3-d2 Acid (Achiral Diastereomer) INCORRECT ISOMER Reagent->Meso_Tartaric Cis + Syn = Meso

Figure 1: Stereochemical outcome of syn-hydroxylation on deuterated alkene precursors.[1] Only the trans-isomer (Fumaric) yields the target racemic mixture.

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in synthesis relies on proving two things:

  • Isotopic Incorporation: Did the deuterium stay on the molecule?

  • Stereochemical Purity: Is it truly DL (Racemic) and not Meso?

NMR Spectroscopy

Nuclear Magnetic Resonance is the gold standard for validating this compound.

NucleusDL-Tartaric Acid (Standard)DL-Tartaric-2,3-D2 (Target)Diagnostic Feature

H NMR
Singlet at ~4.35 ppm (CH)Silent (Signal Disappears)Absence of methine proton signal confirms D-labeling.

C NMR
Signal at ~73 ppmTriplet at ~73 ppmCarbon signal splits into a 1:1:1 triplet due to C-D coupling (

Hz).[1]
Distinguishing DL from Meso

Since both DL and Meso forms are deuterated, NMR alone might be ambiguous without chiral shift reagents.[1]

  • Melting Point:

    • DL-Tartaric Acid (anhydrous): ~206°C [1][4]

    • Meso-Tartaric Acid: ~140°C [1]

    • Protocol: A simple melting point test validates that the synthesis produced the racemic mixture (high MP) rather than the meso form (low MP).

  • Polarimetry:

    • DL-Mixture:

      
      [1]
      
    • Meso:

      
      [1]
      
    • Note: Polarimetry cannot distinguish DL from Meso. It can only confirm the absence of pure L or D enantiomers.

Part 4: Applications in Drug Development[6][7]

Kinetic Isotope Effects (KIE)

Deuterated tartaric acid is used to probe the mechanism of enzymes like tartrate dehydrogenase .

  • Primary KIE: If the C-H bond breaking is the rate-determining step, substituting H with D (C-D bond is stronger) will significantly slow down the reaction rate (

    
    ).
    
  • Metabolic Stability: In drug conjugates using tartrate linkers, deuteration can slow metabolic cleavage, potentially extending the half-life of the active pharmaceutical ingredient (API) [1].

Chiral Resolution Agents

While the DL-form itself is not a resolving agent, it is the precursor for generating pure deuterated enantiomers (L-d2 or D-d2) via resolution with a chiral base (e.g., quinine).[1] These pure deuterated enantiomers are then used to resolve chiral amines in drug discovery, providing an NMR-silent background in the methine region to allow clearer observation of the drug's signals [2].

Analytical Workflow Diagram

The following decision tree outlines the quality control process for verifying the synthesized material.

QC_Workflow Sample Synthesized Sample H_NMR 1H NMR Analysis Sample->H_NMR MeltingPoint Melting Point Test Sample->MeltingPoint Check_H Signal at 4.3 ppm? H_NMR->Check_H Check_MP MP > 200°C? MeltingPoint->Check_MP Fail_Label FAIL: Incomplete Deuteration Check_H->Fail_Label Yes Pass PASS: DL-Tartaric-2,3-d2 Check_H->Pass No (Silent) Fail_Iso FAIL: Meso Isomer Formed Check_MP->Fail_Iso No (~140°C) Check_MP->Pass Yes (~206°C)

Figure 2: Quality Control Decision Tree for validating DL-Tartaric-2,3-d2 acid.

References

  • Gant, T. G. (2014).[1] Deuterated Drugs: An Emerging Solution to Metabolic Instability and Toxicity? Journal of Medicinal Chemistry.[6]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.[1][7] (Context: Use of tartaric acid derivatives as chiral solvating agents).

  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
  • Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties and Data.

Sources

Foundational

Technical Guide: Thermal Stability &amp; Handling of DL-Tartaric-2,3-D2 Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of the thermal stability, decomposition mechanisms, and handling protocols for DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic)).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the thermal stability, decomposition mechanisms, and handling protocols for DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic)).[1] As a stable isotope-labeled internal standard, this compound is critical for mass spectrometry-based metabolomics and pharmaceutical impurity profiling.[1]

While the bulk thermal properties of the deuterated racemate closely mirror its non-deuterated counterpart (melting point ~206°C), the presence of deuterium at the C2 and C3 positions introduces a Kinetic Isotope Effect (KIE) that alters specific degradation pathways. This guide outlines the physicochemical basis of this stability, defines the upper thermal limits for analytical workflows, and provides validated protocols for derivatization and storage.

Molecular Architecture & Isotopic Implications

Structural Definition

DL-Tartaric-2,3-D2 acid is the racemic mixture (1:1 ratio of enantiomers) of tartaric acid where the methine protons at the 2 and 3 positions are substituted with deuterium (


H).[1]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~152.10 g/mol (vs. 150.09 g/mol for unlabeled)[1]

  • Stereochemistry: Racemic (DL).[1] This significantly impacts the crystal lattice energy and melting point compared to pure L- or D-tartaric acid.[1]

The Deuterium Stability Advantage (The Physics)

The enhanced stability of DL-Tartaric-2,3-D2 in specific oxidative or elimination pathways is grounded in the Zero Point Energy (ZPE) difference between C-H and C-D bonds.

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond.[2] The vibrational frequency of C-D is approximately

    
     times that of C-H (approx. 2100 cm⁻¹ vs. 2900 cm⁻¹).[1]
    
  • Kinetic Isotope Effect (KIE): For degradation reactions where the rate-determining step involves the cleavage of the C2/C3-Hydrogen bond (e.g., oxidative decarboxylation), the activation energy is higher for the deuterated analog. This theoretically retards specific degradation modes, preserving the integrity of the internal standard during aggressive sample preparation.

Thermal Decomposition Profile

Understanding the thermal limits is vital for method development, particularly in Gas Chromatography (GC) where injector port temperatures can exceed degradation thresholds.

Macroscopic Thermal Events

Unlike enantiopure tartaric acid (L- or D-), which melts at ~170°C, the racemic DL-form has a higher lattice energy and melts at 206°C - 210°C .[1]

Thermal EventTemperature RangePhysical Phenomenon
Drying < 100°CLoss of surface moisture (hygroscopic).[1]
Melting (DL) 206°C - 210°C Phase transition (Solid

Liquid).[1]
Dehydration > 170°C (Onset)Intramolecular loss of

to form anhydrides.[1]
Decarboxylation > 220°CLoss of

and

; formation of pyruvic/glyoxylic derivatives.[1]
Decomposition Mechanism

Thermal degradation follows a stepwise pathway.[1] The initial event is often dehydration, followed by fragmentation.

  • Anhydride Formation: Heating causes the loss of one water molecule to form tartaric anhydride.

  • Decarboxylation: Further heating leads to C-C bond cleavage, releasing

    
    .
    
  • Isotopic Scrambling Risk: In the presence of protic solvents (water, alcohols) and heat (>80°C), the deuterium at C2/C3 can undergo exchange with solvent protons, degrading isotopic purity.

Decomposition Tartaric DL-Tartaric-2,3-D2 (Solid) Melt Melting Phase (~206°C) Tartaric->Melt Heat Scramble Isotopic Scrambling (Loss of D label) Tartaric->Scramble Protic Solvent + Heat Anhydride Tartaric Anhydride (-D2O / -HDO) Melt->Anhydride Dehydration (>170°C) Byproducts Pyruvic/Glyoxylic Derivatives + CO2 Anhydride->Byproducts Decarboxylation (>220°C)

Figure 1: Thermal decomposition and isotopic risk pathways for DL-Tartaric-2,3-D2.

Experimental Assessment Protocols

To validate the stability of a specific lot of DL-Tartaric-2,3-D2, the following self-validating protocols are recommended.

Thermogravimetric Analysis (TGA)[1][3][4]
  • Objective: Determine the precise onset of mass loss (dehydration) for the specific batch.

  • Protocol:

    • Equilibrate 5-10 mg of sample in an alumina pan.

    • Purge with Nitrogen (

      
      ) at 50 mL/min to prevent oxidative artifacts.[1]
      
    • Ramp temperature from 25°C to 300°C at 10°C/min.

    • Acceptance Criteria: No significant mass loss (>1%) below 150°C (excluding surface water).[1] Onset of decomposition (

      
      ) should be >170°C.[1]
      
GC-MS Integrity Check (Isotopic Purity)
  • Objective: Confirm that processing heat has not induced D/H scrambling.

  • Protocol:

    • Derivatize a standard (see Section 4).[1]

    • Analyze via GC-MS in SIM (Selected Ion Monitoring) mode.[1][3]

    • Monitor the molecular ion (M) and the M-2 (loss of deuterium) peaks.

    • Calculation: Isotopic Enrichment % =

      
      .[1]
      

Practical Applications: Handling & Derivatization[1]

For GC-MS analysis, tartaric acid is non-volatile and must be derivatized (silylated).[1] This step involves heat and is the critical control point for stability.

Validated Derivatization Protocol (Silylation)
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][3][4]

  • Risk: Excessive heating during silylation can cause byproduct formation or isotopic exchange if moisture is present.[1]

ParameterRecommendationRationale
Solvent Anhydrous PyridineActs as an acid scavenger; ensures solubility.[1]
Temperature 70°C Sufficient for reaction kinetics; below thermal degradation onset.[1]
Time 30 - 60 MinutesEnsures complete derivatization of both hydroxyl and carboxyl groups.[1]
Vial Amber, SilanizedPrevents surface adsorption and photo-degradation.[1]
Storage Recommendations
  • Temperature: Store at -20°C for long-term stability.

  • Environment: Desiccator required.[1] The compound is hygroscopic. Moisture absorption introduces protons (

    
    ) that can facilitate slow D/H exchange over months.[1]
    
  • Container: Tightly sealed glass; avoid plastics that may leach plasticizers.[1]

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dry Extract) Deriv Derivatization (BSTFA/Pyridine, 70°C, 60 min) Sample->Deriv Add Reagents GC GC Injection (Splitless, 250°C) Deriv->GC Inject Control CRITICAL CONTROL: Avoid T > 80°C in liquid phase to prevent scrambling Deriv->Control MS Mass Spectrometry (SIM Mode: Target Ions) GC->MS Separate & Detect

Figure 2: Optimized analytical workflow ensuring thermal and isotopic integrity.

References

  • ChemicalBook. (n.d.).[1] DL-Tartaric acid Properties and Stability. Retrieved from [1]

  • Fukami, T., et al. (2016).[1] Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. International Journal of Chemistry. Retrieved from

  • Westheimer, F.H. (1961).[1][5] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. (Foundational theory on C-D vs C-H stability).

  • MDPI. (2020).[1] A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols. (Protocol reference for silylation temperatures). Retrieved from [1]

  • Patsnap Eureka. (2025).[1][6][3] How to Assess Tartaric Acid Stability in Heat Exposure. Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Application Note: DL-Tartaric-2,3-D2 Acid as a Multi-Nuclear NMR Internal Standard

This Application Note and Protocol guide details the use of DL-Tartaric-2,3-D2 Acid (CAS: 91469-46-4) as a specialized internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike conventional protonated st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of DL-Tartaric-2,3-D2 Acid (CAS: 91469-46-4) as a specialized internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike conventional protonated standards, this deuterated isotopologue offers unique advantages for Quantitative Deuterium (


H) NMR , Quantitative Carbon (

C) NMR
, and as a "Silent" Reference in complex

H NMR analyses.
Executive Summary

DL-Tartaric-2,3-D2 acid (HOOC-CD(OH)-CD(OH)-COOH) is a high-purity, stable isotopic label primarily utilized in metabolic flux analysis, forensic isotope tracking, and pharmaceutical purity assessments. Its specific deuteration at the C2 and C3 positions eliminates the methine proton signals (


 ppm) typically seen in 

H NMR, rendering it "spectrally silent" in the proton domain while making it an active, precise reference for

H and

C qNMR
.

Key Advantages:

  • 
    H NMR Silent Region:  Prevents signal overlap in the crowded carbinol/methine region (3.5 – 5.0 ppm).
    
  • Rapid Relaxation (

    
    H):  The quadrupolar nature of the deuterium nucleus allows for faster pulse repetition rates compared to 
    
    
    
    C or
    
    
    H, accelerating data acquisition.
  • Singlet Signal (

    
    C):  In proton-decoupled 
    
    
    
    C NMR, the C2/C3 carbons appear as simplified signals (triplets due to C-D coupling, or singlets if D-decoupled), aiding integration.
Technical Rationale & Mechanism
2.1. The "Silent" Standard Concept

In standard


H qNMR, internal standards (e.g., Maleic Acid, TCNB) often obscure analyte signals. DL-Tartaric-2,3-D2 acid replaces the methine protons with deuterium.[1]
  • In D

    
    O:  The carboxyl and hydroxyl protons exchange with the solvent (becoming -COOD and -OD), leaving the molecule with zero  non-exchangeable protons. It is invisible in 
    
    
    
    H NMR, allowing it to be present as a background matrix component (e.g., as a chiral solvating agent or buffer) without interfering with analyte quantification.
  • In DMSO-d

    
    :  The exchangeable -OH and -COOH protons may appear as broad singlets (10-13 ppm and ~5-6 ppm), but the central spectral window remains clear.
    
2.2. Quantitative Deuterium (

H) NMR

This is the primary application for this compound as an active internal standard.

  • Mechanism:

    
    H NMR (Deuterium NMR) is used to quantify the degree of deuteration in labeled drugs or to determine site-specific natural isotope fractionation (SNIF-NMR).
    
  • Reference Signal: The C-D bonds at positions 2 and 3 provide a stable, non-volatile deuterium reference signal.[1]

  • Relaxation (T

    
    ):  Deuterium (
    
    
    
    ) relaxes via the quadrupolar mechanism. T
    
    
    values are typically short (milliseconds to seconds), allowing for rapid scanning (
    
    
    s) compared to the long delays required for spin-1/2 nuclei.
2.3. Quantitative Carbon (

C) NMR
  • Mechanism: Used to quantify carbon content or purity when

    
    H qNMR is not feasible (e.g., lack of protons, severe overlap).
    
  • Signal Structure: The C2/C3 carbons appear as a 1:1:1 triplet (

    
     Hz) due to coupling with the attached deuterium, or as a sharp singlet if deuterium decoupling is applied.
    
Experimental Protocols
Protocol A: Quantitative Deuterium (

H) NMR

Use Case: Quantifying deuterium enrichment in a labeled API or metabolic tracer.

Materials:

  • Internal Standard: DL-Tartaric-2,3-D2 Acid (98%+ D).[1]

  • Solvent: Protonated solvent (e.g., H

    
    O, DMSO, or Acetone) or Deuterated solvent (if locking is required, though modern probes can run unlocked). Note: If using a protonated solvent, the "lock" is often bypassed or a coaxial D
    
    
    
    O insert is used.
  • Probe: Broadband (BBO) or dedicated Deuterium (

    
    H) probe.
    

Step-by-Step Workflow:

  • Sample Preparation:

    • Weigh 10–20 mg of the analyte (deuterated target) into a vial.

    • Weigh an equimolar amount (approx. 5–10 mg) of DL-Tartaric-2,3-D2 acid. Precision Weighing is critical (±0.01 mg).

    • Dissolve both in 600 µL of the chosen solvent (e.g., DMSO).

    • Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Bruker/Varian nomenclature):

    • Pulse Sequence: zg (standard 1D) or zg2h.

    • Nucleus:

      
      H (Lock: off or on 19F/1H if hardware permits).
      
    • Spectral Width: ~20 ppm (Deuterium shifts mirror Proton shifts).

    • Excitation Pulse: 90° (maximize signal).

    • Relaxation Delay (D1):

      
      . (Estimate 
      
      
      
      of Tartaric-D2
      
      
      0.5–2.0 s.[2] Set D1 = 5–10 s).
    • Scans (NS): 16–64 (Signal-to-noise is lower for

      
      H due to low 
      
      
      
      ).
  • Processing:

    • Apply Exponential Multiplication (LB = 1.0–2.0 Hz) due to quadrupolar broadening.

    • Phase and Baseline correct.[3]

    • Integrate the Tartaric-D2 signal (set to relative value 2, representing 2 Deuterons).

Protocol B: Quantitative Carbon (

C) NMR

Use Case: Purity determination of organic salts or quaternary carbons.

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare a high-concentration sample (>50 mg/mL) to overcome low

      
      C sensitivity.
      
    • Add DL-Tartaric-2,3-D2 acid (approx. 20 mg).

    • Solvent: D

      
      O or DMSO-d
      
      
      
      .[4]
  • Acquisition Parameters:

    • Pulse Sequence: zgig (Inverse Gated Decoupling).

      • Why? Decoupling is ON during acquisition (to remove splitting) but OFF during delay (to suppress Nuclear Overhauser Effect - NOE). This ensures signal intensity is proportional to concentration, not relaxation dynamics.

    • Relaxation Delay (D1):

      
      . Carbon T
      
      
      
      s can be long (10–60s). DL-Tartaric-D2 carbons relax faster than non-protonated carbons but slower than CH carbons. Recommended D1: 30–60 s.
    • Scans (NS): >256 (Required for S/N > 150:1).

  • Data Analysis:

    • The Tartaric-D2 C2/C3 signals will appear near 73-74 ppm.[4]

    • Use the formula:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of nuclei (2 for Tartaric C2/C3),
      
      
      = Molar Mass,
      
      
      = weighed mass,
      
      
      = Purity.[5]
Data Presentation & Logic Flow
4.1. Comparative Properties Table
FeatureNon-Deuterated Tartaric AcidDL-Tartaric-2,3-D2 Acid
Formula C

H

O

C

H

D

O

MW 150.09 g/mol 152.10 g/mol

H NMR Signal
Singlet/Doublet @ 4.3–4.8 ppmSilent (in D

O)

H NMR Signal
None (Natural Abundance only)Strong Signal @ 4.3–4.8 ppm
Use Case General Acid, Chiral Resolution

H qNMR
,

C qNMR
, Silent Chiral Agent
4.2. Experimental Workflow Diagram

qNMR_Workflow Start Start: Define Analytical Goal Choice Select NMR Mode Start->Choice Path2H Target: Deuterium Quantification (2H-qNMR) Choice->Path2H Deuterated Analyte Path13C Target: Carbon Purity (13C-qNMR) Choice->Path13C Carbon Analyte Prep2H Prep: Analyte + Tartaric-D2 in Protonated Solvent (e.g., DMSO) Path2H->Prep2H Param2H Acquisition: 2H Pulse (zg) D1 > 5*T1 (approx 5s) Lock: Optional Prep2H->Param2H Proc2H Process: LB=2Hz Integrate D-Signal @ ~4.5ppm Param2H->Proc2H Result Calculate Purity/Enrichment using qNMR Equation Proc2H->Result Prep13C Prep: High Conc. (>50mg) in D2O/DMSO-d6 Path13C->Prep13C Param13C Acquisition: Inverse Gated (zgig) D1 > 30s (Suppress NOE) Prep13C->Param13C Proc13C Process: Integrate C2/C3 Signals (Triplet or Decoupled Singlet) Param13C->Proc13C Proc13C->Result

Caption: Decision matrix for selecting the appropriate qNMR mode when using DL-Tartaric-2,3-D2 as an internal standard.

Critical Considerations (Self-Validating System)
  • Isotopic Purity Verification: Before using as a standard, verify the %D enrichment of the DL-Tartaric-2,3-D2. Manufacturers typically guarantee >98% D.

    • Validation Step: Run a high-sensitivity

      
      H NMR.[4] Any residual signal at ~4.4 ppm represents non-deuterated impurity. Quantify this residual H to correct your 
      
      
      
      H concentration calculations.
  • Solubility & pH: Tartaric acid is highly soluble in water and alcohols but limited in non-polar solvents (CDCl

    
    ).
    
    • Validation Step: Ensure the solution is clear. If using D

      
      O, pH affects the chemical shift of the carboxyl carbons. Maintain consistent pH (or use a buffer) if shift stability is critical.
      
  • Relaxation Delay (D1): The most common error in qNMR is insufficient D1.

    • Protocol: Measure

      
       using the Inversion Recovery method (t1ir).[3] Set 
      
      
      
      . For
      
      
      C, this can exceed 60 seconds. For
      
      
      H, 5-10 seconds is usually sufficient.
References
  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

Sources

Application

Application Note: Quantitative Analysis of DL-Tartaric Acid by GC-MS using DL-Tartaric-2,3-D2 Isotope Dilution

This Application Note provides a comprehensive, field-validated protocol for the quantitative analysis of DL-Tartaric acid using DL-Tartaric-2,3-D2 acid as an Internal Standard (IS) via Gas Chromatography-Mass Spectromet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the quantitative analysis of DL-Tartaric acid using DL-Tartaric-2,3-D2 acid as an Internal Standard (IS) via Gas Chromatography-Mass Spectrometry (GC-MS).

Abstract & Core Principles

This protocol details the absolute quantification of DL-Tartaric acid in complex matrices (biological fluids, wine, pharmaceutical formulations) using Isotope Dilution Mass Spectrometry (IDMS). The method relies on the chemical derivatization of the polar tartaric acid into its volatile tetra-trimethylsilyl (TMS) derivative using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Why DL-Tartaric-2,3-D2? The 2,3-D2 isotopologue incorporates deuterium atoms on the methine carbons of the tartaric acid backbone. Unlike hydroxyl protons, these C-D bonds are non-exchangeable in aqueous media, ensuring the isotopic label remains intact during extraction and derivatization. This provides superior quantitation accuracy over external calibration by correcting for:

  • Variable extraction efficiency.

  • Derivatization incompleteness.

  • Matrix-induced ion suppression/enhancement in the MS source.

Experimental Design & Mechanism

Derivatization Chemistry

Tartaric acid is non-volatile and cannot be analyzed directly by GC. We utilize silylation to replace the four active protic hydrogens (two -OH and two -COOH) with trimethylsilyl (TMS) groups.

Reaction:



  • Native Derivative MW: 438 Da (

    
    )[1]
    
  • D2-IS Derivative MW: 440 Da (

    
    )
    
Reaction Workflow Diagram

G Sample Sample Matrix (Urine/Wine/Drug) Spike IS Spiking (DL-Tartaric-2,3-D2) Sample->Spike 1. Add IS Dry Lyophilization / N2 Drying Spike->Dry 2. Remove Water Deriv Derivatization (BSTFA + 1% TMCS) 70°C, 60 min Dry->Deriv 3. Anhydrous Rxn GC GC Separation (DB-5ms Column) Deriv->GC 4. Inject 1µL MS MS Detection (SIM Mode) GC->MS 5. Quantify

Figure 1: Step-by-step analytical workflow ensuring isotopic equilibrium before sample processing.

Materials & Reagents

ReagentGrade/SpecificationFunction
DL-Tartaric Acid Analytical Standard (>99%)Target Analyte
DL-Tartaric-2,3-D2 Acid Isotopic Purity >98% DInternal Standard
BSTFA + 1% TMCS Silylation GradeDerivatizing Agent
Pyridine Anhydrous (>99.8%)Solvent / Catalyst
Hexane HPLC GradeDiluent (Optional)
Methoxyamine HCl (Optional)For stabilizing keto-acids if analyzing in a panel

Equipment:

  • GC-MS System (e.g., Agilent 7890/5977 or Shimadzu QP2020)

  • Heating block or oven capable of 70°C.[2]

  • Nitrogen evaporator.

Detailed Protocol

Standard Preparation
  • Stock Solution A (Native): Dissolve 10 mg DL-Tartaric acid in 10 mL Methanol (1 mg/mL).

  • Stock Solution B (IS): Dissolve 10 mg DL-Tartaric-2,3-D2 acid in 10 mL Methanol (1 mg/mL).

  • Working IS Solution: Dilute Stock B to 50 µg/mL in Methanol.

Sample Preparation
  • Aliquot: Transfer 100 µL of liquid sample (urine/wine) or 10 mg of solid sample into a GC vial.

  • Spike: Add 50 µL of Working IS Solution (2.5 µg D2-Tartaric acid) to the sample.

  • Dry: Evaporate to complete dryness under a stream of nitrogen at 40°C. Critical: Moisture inhibits derivatization.

  • Derivatize:

    • Add 50 µL of Anhydrous Pyridine .

    • Add 50 µL of BSTFA + 1% TMCS .

    • Cap tightly and vortex for 30 seconds.

    • Incubate at 70°C for 60 minutes .

  • Cool & Dilute: Cool to room temperature. (Optional: Dilute with 100 µL Hexane if peak shapes are broad).

  • Inject: Transfer to autosampler vial with glass insert. Inject 1 µL.

GC-MS Conditions
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Split (10:1) or Splitless (for trace analysis), 250°C
Oven Program 80°C (hold 2 min)

10°C/min to 200°C

20°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition SIM (Selected Ion Monitoring)

Data Analysis & Quantification

Mass Spectrum & Ion Selection

The Tetra-TMS derivative of tartaric acid (MW 438) fragments extensively. The molecular ion (


) is rarely seen.
  • Base Peak: m/z 73 (TMS group) - Non-specific, do not use for quant.

  • Characteristic Ion: m/z 292.[3][4][5][6] This is an odd-electron rearrangement ion (

    
    ), likely formed by the loss of a hexamethyldisiloxane-like fragment or two TMS groups, retaining the C2-C3 backbone.
    
  • D2-Shift: The D2-IS retains both deuterium atoms in this fragment, shifting m/z 292

    
    m/z 294 .
    

SIM Parameters Table:

CompoundQuant Ion (m/z)Qualifier Ions (m/z)Retention Time (Approx)
Tartaric Acid (Native) 292 147, 189, 21912.5 min
Tartaric Acid-D2 (IS) 294 147, 191, 22112.5 min
Critical Technical Note: Isotopic Overlap

Silicon (


) has significant natural isotopes (

and

). The Tetra-TMS derivative contains 4 silicon atoms.
  • The Native derivative produces an M+2 isotope peak at m/z 294 (due to

    
     and 
    
    
    
    ).
  • Interference: The Native m/z 294 signal will contribute to the IS Quant channel (m/z 294).

  • Correction Strategy:

    • High IS Concentration: Spike the IS at a concentration 5-10x higher than the expected native concentration to make the native's M+2 contribution negligible.

    • Mathematical Correction: Determine the ratio of 294/292 in a pure Native standard (typically ~15-18%). Subtract this fraction of the Native response from the IS response before calculating the ratio.

Calculation

Calculate the Response Ratio (


):


Use a calibration curve of


 vs. Concentration Ratio to determine the unknown concentration.

Method Validation & Quality Control

Linearity

Prepare 6 calibration points ranging from 1 µg/mL to 100 µg/mL (keeping IS constant at 50 µg/mL).

  • Acceptance:

    
    .[1][7]
    
Recovery

Spike a blank matrix (e.g., water or synthetic urine) with known amounts of Tartaric acid.

  • Acceptance: 80% - 120% recovery.

Troubleshooting Guide
IssueProbable CauseSolution
No Peaks Water in sample; Derivatization failedEnsure sample is 100% dry before adding BSTFA. Check heating block temp.
Broad Tailing Peaks Active sites in inlet; Column overloadChange liner (deactivated wool); Dilute sample; Trim column.
Low IS Response Native interference; Pipetting errorCheck isotopic purity of IS; Increase IS concentration.
Split Peaks Incomplete derivatizationIncrease reaction time to 90 min; Ensure excess BSTFA is present.

References

  • NIST Chemistry WebBook. Tartaric acid, 4TMS derivative Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Petersson, G. (1972). Mass spectra of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Organic Mass Spectrometry.[4][8] (Detailed fragmentation mechanisms describing the m/z 292 rearrangement).

  • PubChem. Tartaric Acid Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Method

Chiral resolution of racemic mixtures using DL-Tartaric-2,3-D2 acid

Application Note: Chiral Resolution and Analytical Discrimination using DL-Tartaric-2,3-D2 Acid Executive Summary This guide details the strategic utilization of DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chiral Resolution and Analytical Discrimination using DL-Tartaric-2,3-D2 Acid

Executive Summary

This guide details the strategic utilization of DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic), Deuterated form commercially available). While standard tartaric acid is a ubiquitous resolving agent, the 2,3-dideuterio variant offers a distinct advantage in Nuclear Magnetic Resonance (NMR) spectroscopy by eliminating signal overlap in the critical methine region (3.5 – 5.0 ppm).

Critical Note on Stereochemistry: "DL-Tartaric-2,3-D2 acid" is a racemic mixture (1:1 mixture of enantiomers). To function as a chiral resolving agent for other racemic mixtures, it must first be resolved into its enantiopure forms—(2R,3R)-(+)-Tartaric-2,3-D2 acid or (2S,3S)-(-)-Tartaric-2,3-D2 acid . This guide covers the activation (resolution) of the reagent itself followed by its application as a high-fidelity Chiral Solvating Agent (CSA) .

Part 1: Strategic Overview & Mechanism

The Deuterium Advantage (The "Why")

In standard 1H-NMR chiral analysis, the methine protons of non-deuterated tartaric acid appear as a singlet (or coupled doublet) between 4.0 and 4.8 ppm . This region often obscures the chiral centers of many amine or alcohol substrates.

  • DL-Tartaric-2,3-D2 Acid: Replaces these protons with Deuterium (

    
    ).
    
  • Result: The resolving agent is "NMR Silent" in the proton channel, providing a clean spectral window for analyzing the enantiomeric excess (ee) of the target substrate.

Workflow Visualization

The following diagram illustrates the lifecycle of the reagent: from racemic starting material to active analytical tool.

ChiralWorkflow Start DL-Tartaric-2,3-D2 Acid (Racemic Starting Material) Resolution Primary Resolution (via Chiral Base) Start->Resolution Step 1: Activation L_Acid L-(+)-Tartaric-2,3-D2 (Enantiopure Agent) Resolution->L_Acid Precipitate D_Acid D-(-)-Tartaric-2,3-D2 (Enantiopure Agent) Resolution->D_Acid Filtrate (Recovery) App_CSA NMR Analysis (CSA) Target: Racemic Amines L_Acid->App_CSA Step 2: Analytical App_Cryst Preparative Resolution Target: Bulk Drug Substance L_Acid->App_Cryst Step 2: Preparative D_Acid->App_CSA Alternative Selector

Figure 1: Operational workflow for converting racemic deuterated tartaric acid into a functional chiral tool.

Part 2: Experimental Protocols

Protocol A: Activation of the Reagent (Resolution of DL-Tartaric-2,3-D2 Acid)

Objective: Isolate enantiopure L-(+)-Tartaric-2,3-D2 acid from the commercial DL racemate.

Prerequisites:

  • Substrate: DL-Tartaric-2,3-D2 acid (10 g, ~66 mmol).

  • Resolving Base: (S)-(-)-1-Phenylethylamine (8.0 g, ~66 mmol).

  • Solvent: Ethanol (95%) and Water.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of DL-Tartaric-2,3-D2 acid in 50 mL of water at 70°C.

  • Addition: Slowly add 1.0 equivalent (8.0 g) of (S)-(-)-1-Phenylethylamine dropwise.

    • Mechanistic Insight: The (S)-amine will form diastereomeric salts with both (L)- and (D)-acids. The (S)-Amine : (L)-Acid salt is typically less soluble in water/ethanol mixtures [1].

  • Crystallization: Allow the solution to cool slowly to room temperature over 6 hours, then refrigerate at 4°C overnight.

  • Filtration: Filter the white crystalline precipitate.

    • Solid Phase: Contains predominantly (S)-Amine : (L)-Tartaric-2,3-D2 salt.

    • Liquor: Enriched in the (D)-isomer.

  • Purification: Recrystallize the solid from 1:1 Ethanol/Water until constant melting point or rotation is achieved.

  • Liberation: Dissolve the purified salt in minimal water and pass through a cation exchange resin (e.g., Dowex 50W-X8, H+ form) or acidify with 1M HCl and extract with ethyl acetate (continuous extraction recommended due to water solubility).

  • Drying: Evaporate solvent to yield pure L-(+)-Tartaric-2,3-D2 acid .

Protocol B: NMR Chiral Discrimination (The "Killer App")

Objective: Determine the Enantiomeric Excess (ee) of a racemic amine using L-(+)-Tartaric-2,3-D2 acid as a Chiral Solvating Agent (CSA).

Scientific Rationale: The formation of transient diastereomeric complexes in solution causes the chemical shifts of the substrate's enantiomers to split (Non-equivalence). The deuterated acid backbone ensures no signals interfere with the substrate's diagnostic peaks.

Materials:

  • Analyte: Racemic Amine (e.g., 1-phenylethylamine, generic drug intermediate).

  • CSA: L-(+)-Tartaric-2,3-D2 acid (Prepared in Protocol A).

  • Solvent: CDCl3 (Deuterated Chloroform) or DMSO-d6.

Procedure:

  • Sample Prep: Dissolve 5–10 mg of the racemic amine in 0.6 mL of CDCl3.

  • Baseline Scan: Acquire a standard 1H-NMR spectrum. Note the chemical shifts of protons near the chiral center (e.g., methine -CH- or methyl -CH3).

  • CSA Addition: Add 1.0 to 2.0 equivalents of L-(+)-Tartaric-2,3-D2 acid directly to the NMR tube. Shake vigorously to dissolve (sonicate if necessary).

    • Note: In CDCl3, the salt may form a tight ion pair. If solubility is poor, add small drops of DMSO-d6 or Methanol-d4.

  • Chiral Scan: Acquire the 1H-NMR spectrum again.

  • Analysis:

    • Observe the splitting of the substrate's signals.[1][2]

    • Calculation:

      
      
      
    • Validation: The region at 4.0–4.8 ppm should remain clear (unlike non-deuterated tartaric acid), allowing integration of substrate peaks that fall in this window.

Data Interpretation Table:

ParameterNon-Deuterated Tartaric AcidTartaric-2,3-D2 Acid Benefit
Acid Signal Singlet @ ~4.5 ppm (2H)Silent (No Signal) Zero Interference
Substrate Region Often obscured by acid peakClean Baseline Accurate Integration
Complexation H-bonding + IonicH-bonding + IonicIdentical Binding Physics
Cost LowHighUse only for Analytical NMR
Protocol C: Classical Resolution via Crystallization

Objective: Preparative separation of a racemic pharmaceutical intermediate.

Methodology:

  • Screening: Mix equimolar amounts of the Racemic Substrate and L-(+)-Tartaric-2,3-D2 acid in various solvents (MeOH, EtOH, iPrOH, Acetone, Water).

  • Nucleation: Induce crystallization.

  • Harvest: Filter the crystals.

  • Isotope Effect Study (Optional): Compare the solubility and crystal packing of the D2-salt vs. the H2-salt.

    • Note: Deuteration can slightly alter hydrogen bond strength (Ubbelohde effect), potentially changing solubility by 1-5%. This is useful if the standard tartrate salt is an oil or difficult to crystallize; the D2 variant may offer a critical crystallinity nudge [2].

Part 3: Mechanism of Chiral Recognition (Graphviz)

The following diagram details the molecular interaction in the NMR tube (Protocol B), showing how the Deuterium label facilitates analysis.

CSA_Mechanism cluster_legend Key Advantage Substrate Racemic Amine (R + S Mixture) Complex_R Diastereomeric Complex A [ (R)-Amine : (L)-Acid-D2 ] Substrate->Complex_R Fast Exchange Complex_S Diastereomeric Complex B [ (S)-Amine : (L)-Acid-D2 ] Substrate->Complex_S CSA L-Tartaric-2,3-D2 Acid (Deuterated Selector) CSA->Complex_R CSA->Complex_S NMR_Result 1H-NMR Spectrum Complex_R->NMR_Result Shift δ1 Complex_S->NMR_Result Shift δ2 Info The D2 label removes the acid's own signals from the spectrum, preventing overlap with δ1 and δ2.

Figure 2: Chiral Solvating Agent (CSA) mechanism.[3][4][5][6] The D2-acid creates distinct magnetic environments for the R and S enantiomers without spectral crowding.

References

  • Pasteur, L. (1853). "Recherches sur les alcaloïdes des quinquinas." Comptes Rendus de l'Académie des Sciences. (Foundational text on Tartaric Acid resolution using Cinchona alkaloids).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. (Authoritative text on Chiral Solvating Agents).

  • ChemicalBook. (2024). "DL-Tartaric Acid Properties and Resolution Applications." (Source for physical properties and general resolution utility).

  • Sigma-Aldrich. (2024). "Product Specification: DL-Tartaric acid (2,3-D2)." (Verification of commercial availability of the deuterated racemate).

  • He, Y., et al. (2020). "Chiral resolution of dl-leucine via salifying tartaric acid derivatives." RSC Advances. (Modern application of tartaric derivatives in resolution).

Disclaimer: This protocol involves the use of deuterated chemicals which may be costly. Ensure all "Resolution of the Agent" steps (Protocol A) are optimized on non-deuterated material first to conserve isotopic purity.

Sources

Application

Application Note: High-Precision Quantification of Tartaric Acid via Isotope Dilution LC-MS/MS

This application note outlines a high-precision protocol for the quantification of Tartaric Acid in complex matrices (biological fluids, wine, fruit juices) using Isotope Dilution Mass Spectrometry (IDMS) . The method ut...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines a high-precision protocol for the quantification of Tartaric Acid in complex matrices (biological fluids, wine, fruit juices) using Isotope Dilution Mass Spectrometry (IDMS) . The method utilizes DL-Tartaric-2,3-D2 acid as the internal standard (IS) to correct for matrix effects, extraction efficiency, and ionization variability.

Introduction & Principle

Tartaric acid (2,3-dihydroxybutanedioic acid) is a critical biomarker in food chemistry (wine stability, fruit authenticity) and a metabolite of interest in clinical toxicology. Accurate quantification is often hindered by the molecule's high polarity, which leads to poor retention on standard C18 columns, and significant matrix suppression in Electrospray Ionization (ESI).

Isotope Dilution Assay (IDA) is the gold standard for overcoming these challenges. By spiking the sample with a known concentration of a stable isotope-labeled analog (DL-Tartaric-2,3-D2 acid ), the analyte and standard experience identical extraction losses and ionization suppression. The ratio of their signals provides a highly accurate concentration measurement, independent of absolute recovery.

Why DL-Tartaric-2,3-D2 Acid?
  • Cost-Effectiveness: The racemic DL-D2 form is often more accessible than pure enantiomeric L-D2 standards.

  • Achiral Utility: In standard Reverse Phase (RP) or HILIC chromatography (achiral conditions), L-Tartaric acid and D-Tartaric acid co-elute. Therefore, the racemic DL-D2 standard perfectly co-elutes with the natural L-Tartaric acid analyte, making it an ideal internal standard for "Total Tartaric Acid" determination.

  • Stability: The deuterium labels at the C2 and C3 positions are stable and do not undergo exchange in aqueous solution, unlike hydroxyl protons.

Experimental Design & Materials

Reagents
  • Analyte Standard: L-Tartaric Acid (Analytical Grade).

  • Internal Standard: DL-Tartaric-2,3-D2 Acid (Isotopic Purity

    
     98 atom % D).
    
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH).

  • Additives: Ammonium Formate (10 mM), Formic Acid.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Thermo Altis).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 for superior retention of polar organic acids.

    • Recommended: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Luna NH2.

Mass Spectrometry Conditions (Source Optimization)

Tartaric acid ionizes best in Negative ESI mode (


).
ParameterSetting
Ionization Mode ESI Negative (-)
Spray Voltage -2500 to -4500 V
Source Temp 400°C - 550°C
Curtain Gas 30 psi
Collision Gas Medium
MRM Transitions

The D2-labeled standard exhibits a mass shift of +2 Da. The fragmentation pattern must be verified, as the loss of neutral species (like


 or 

) may or may not include the deuterium atoms.
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Type
Tartaric Acid 149.087.0-15Quantifier
Tartaric Acid 149.073.0-22Qualifier
Tartaric-D2 (IS) 151.088.0-15Quantifier

Note: The transition 149


 87 corresponds to the loss of 

(62 Da). For the D2 analog (151), if the deuteriums are on the carbon backbone (C2, C3), they are typically retained in the C3-fragment, resulting in m/z 88 or 89 depending on the specific rearrangement. Always infuse the IS to optimize the product ion.

Detailed Protocol

Step 1: Preparation of Stock Solutions[1]
  • IS Stock (1 mg/mL): Dissolve 1.0 mg of DL-Tartaric-2,3-D2 acid in 1 mL of 50:50 Methanol:Water. Store at -20°C.

  • IS Working Solution (10 µg/mL): Dilute the IS Stock 1:100 with water.

  • Analyte Stock (1 mg/mL): Dissolve 1.0 mg L-Tartaric acid in water.

Step 2: Sample Preparation

Choose the workflow based on your matrix.

Workflow A: Wine / Fruit Juice (Simple Dilution)

  • Centrifuge sample at 10,000 x g for 5 mins to remove particulates.

  • Transfer 50 µL of supernatant to a vial.

  • Add 50 µL of IS Working Solution (Internal Standard).

  • Add 900 µL of Mobile Phase A (or initial gradient mix).

  • Vortex for 30 seconds.

  • Inject.[1][2]

Workflow B: Plasma / Urine (Protein Precipitation)

  • Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Add 50 µL of IS Working Solution .

  • Add 400 µL of ice-cold Acetonitrile (to precipitate proteins).

  • Vortex vigorously for 1 min.

  • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Transfer supernatant to a fresh vial and evaporate to dryness under Nitrogen (optional, for concentration) OR dilute 1:1 with aqueous buffer if injecting onto HILIC.

Step 3: LC Gradient (HILIC Mode)
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[3]

  • Mobile Phase B: Acetonitrile.[3]

Time (min)% B (Organic)Flow Rate (mL/min)Description
0.0950.3Initial high organic for HILIC retention
1.0950.3Isocratic hold
5.0500.3Gradient elution
6.0500.3Wash
6.1950.4Return to initial
10.0950.4Re-equilibration

Logical Workflow Diagram

The following diagram illustrates the critical decision points and flow of the Isotope Dilution Assay.

IDA_Workflow Start Start: Sample Collection Spike Spike with DL-Tartaric-2,3-D2 (Internal Standard) Start->Spike Exact Volume Matrix Matrix Type? Spike->Matrix Prep_Liq Simple Dilution (Wine/Juice) Matrix->Prep_Liq Simple Matrix Prep_Bio Protein Precipitation (Plasma/Urine) Matrix->Prep_Bio Complex Matrix Equilibration Equilibration (Analyte & IS mixed) Prep_Liq->Equilibration Prep_Bio->Equilibration LCMS LC-MS/MS Analysis (HILIC Column, Neg ESI) Equilibration->LCMS Co-injection Data Data Processing Calculate Area Ratio (Analyte Area / IS Area) LCMS->Data Quant Quantification Interpolate from Calibration Curve Data->Quant

Caption: Workflow for Isotope Dilution Assay of Tartaric Acid showing spiking, extraction, and quantification logic.

Data Analysis & Calculations

In Isotope Dilution, the absolute intensity of the signal is irrelevant. Quantification is based strictly on the Area Ratio .



Calibration Curve Construction
  • Prepare calibration standards with increasing concentrations of L-Tartaric Acid (e.g., 10, 50, 100, 500, 1000 ng/mL).

  • Spike every calibration level with the same fixed concentration of DL-Tartaric-2,3-D2 (e.g., 200 ng/mL).

  • Plot Concentration (x) vs. Area Ratio (y) .

  • Perform linear regression (

    
    ).
    
Calculation for Unknowns


Troubleshooting & Validation Criteria

IssueProbable CauseCorrective Action
Low IS Recovery Matrix suppression or extraction loss.Check extraction efficiency. If suppression is high, increase dilution factor. The Ratio will still correct for this, provided signal > LOQ.
RT Shift between Analyte & IS Deuterium Isotope Effect.Slight shifts (0.05-0.1 min) are normal in HILIC. Ensure integration windows cover both.
Peak Tailing Secondary interactions.Increase buffer concentration (Ammonium Formate) or adjust pH.
Carryover Sticky acid residues.Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[3]
Validation Parameters (Acceptance Criteria)
  • Linearity:

    
    .[3]
    
  • Accuracy: 85-115% of nominal value.[1]

  • Precision (CV): < 15%.

  • Matrix Effect: Compare slope of solvent curve vs. matrix-matched curve. (IS should compensate, making slopes parallel).

References

  • Creative Proteomics. Tartaric Acid Analysis Service - LC-MS/MS Quantification. Retrieved from

  • Shimadzu Application News. Food Metabolomics Analysis of Wines Using LCMS-8060NX. Retrieved from

  • Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from

  • MedChemExpress. DL-Tartaric acid-d2 Product Information. Retrieved from

Sources

Method

Application Note: Preparation and Handling of DL-Tartaric-2,3-D2 Acid Internal Standard

Executive Summary & Scientific Rationale This protocol details the preparation of DL-Tartaric-2,3-d2 acid (CAS: 93781-19-2 / 181376-62-5) standard solutions. This compound serves as a stable isotope-labeled internal stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the preparation of DL-Tartaric-2,3-d2 acid (CAS: 93781-19-2 / 181376-62-5) standard solutions. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of tartaric acid in complex matrices (e.g., biological fluids, wine, fruit juices).

The "Why" Behind the Chemistry

Critical Isotopic Stability: The selection of the 2,3-d2 isotopolog is not arbitrary. Tartaric acid contains exchangeable protons on its hydroxyl (-OH) and carboxyl (-COOH) groups.

  • O-D Bonds (Labile): If deuterium were placed on the oxygen atoms, it would rapidly exchange with solvent protons (

    
    ) within seconds, rendering the standard useless in aqueous LC mobile phases.
    
  • C-D Bonds (Stable): In DL-Tartaric-2,3-d2, the deuterium atoms are covalently bonded to the carbon backbone (positions 2 and 3). These C-D bonds are non-exchangeable under standard analytical conditions (pH 2–8), ensuring the mass shift (+2 Da) remains constant throughout extraction and ionization.

Material Specifications & Safety

ComponentSpecificationCritical Requirement
Analyte DL-Tartaric-2,3-d2 AcidIsotopic Enrichment

98 atom % D; Chemical Purity

98%
Solvent A Water (LC-MS Grade)18.2 MΩ[1]·cm; Free of organic acids
Solvent B Methanol (LC-MS Grade)Stabilizer for stock solutions
Container Amber Glass VialsSilanized glass preferred to minimize adsorption
Storage -20°C or -80°CDesiccated; hygroscopic protection

Protocol: Preparation of Standard Solutions

Phase 1: Primary Stock Solution (1.0 mg/mL)

Goal: Create a stable, high-concentration "Golden Standard" valid for 6 months.

  • Equilibration: Remove the DL-Tartaric-2,3-d2 vial from the freezer and allow it to equilibrate to room temperature (20–25°C) inside a desiccator for 30 minutes.

    • Reasoning: Opening a cold vial condenses atmospheric moisture, causing hydrolysis or weighing errors due to hygroscopicity.

  • Weighing: Accurately weigh 10.0 mg (

    
     0.1 mg) of the standard into a 10 mL volumetric flask (Class A).
    
    • Correction Factor: If the Certificate of Analysis (CoA) states chemical purity is <99%, adjust the mass:

      
      .
      
  • Dissolution: Add approximately 6 mL of 50:50 (v/v) Methanol:Water .

    • Solvent Choice: While tartaric acid is freely soluble in water, a 50% organic content prevents microbial growth during long-term storage and improves solubility of the hydrophobic carbon backbone slightly compared to pure water.

  • Homogenization: Sonicate for 2 minutes or vortex until no crystals are visible.

  • Final Volume: Dilute to the mark (10 mL) with 50:50 Methanol:Water. Invert 10 times to mix.

  • Aliquoting: Transfer 1 mL aliquots into amber glass cryovials. Store at -20°C .

Phase 2: Working Standard Solution (10 µg/mL)

Goal: Create a daily-use solution for spiking samples. Valid for 1 week at 4°C.[1]

  • Thaw: Thaw one aliquot of the Primary Stock (1.0 mg/mL). Vortex for 10 seconds.

  • Dilution: Pipette 100 µL of Stock into a 10 mL volumetric flask.

  • Diluent: Fill to volume with Water (0.1% Formic Acid) or the initial mobile phase of your LC method.

    • Matrix Matching: Matching the solvent to your mobile phase prevents peak distortion (solvent effects) during early elution, which is common for polar acids like tartaric acid.

  • Storage: Store at 4°C. Discard after 1 week due to potential esterification (if using methanol) or evaporation.

Quality Control & Self-Validation (The "Trust" Pillar)

Before using the standard for critical data, perform these two checks:

Test A: The "Blank" Check (Isobaric Interference)

Inject the Working Standard (10 µg/mL) into the LC-MS/MS. Monitor the transition for native tartaric acid (e.g., m/z 149


 87).
  • Pass Criteria: The signal in the native channel must be < 0.5% of the signal in the IS channel (m/z 151

    
     89).
    
  • Why: Ensures the deuterated standard does not contain significant unlabeled impurities that would falsely elevate analyte concentrations.

Test B: The "Crosstalk" Check

Inject a high concentration of native tartaric acid (unlabeled). Monitor the IS channel (m/z 151


 89).
  • Pass Criteria: No significant peak should appear in the IS channel.

  • Why: Confirms that the mass resolution of the MS is sufficient and that naturally occurring isotopes (like

    
    -tartaric acid) do not interfere with the IS quantification.
    

Visualization: Workflow Diagram

TartaricStandardPrep cluster_0 Phase 1: Stock Preparation (1.0 mg/mL) cluster_1 Phase 2: Working Solution & QC cluster_2 Storage Conditions Start Solid DL-Tartaric-2,3-d2 (Equilibrate to RT) Weigh Weigh 10 mg (Class A Volumetric) Start->Weigh Dissolve Dissolve in 50:50 MeOH:Water (Prevents microbial growth) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Dilute Dilute 1:100 (10 µg/mL in Mobile Phase) Aliquot->Dilute Thaw StoreStock Stock: -20°C (6 Months) Aliquot->StoreStock Inject Inject to LC-MS/MS Dilute->Inject StoreWork Working: 4°C (1 Week) Dilute->StoreWork Decision QC Check: Is Native Signal < 0.5%? Inject->Decision Ready Ready for Analysis Decision->Ready Yes (Pass) Discard Discard/Repurify Decision->Discard No (Fail)

Caption: Workflow for the preparation and validation of DL-Tartaric-2,3-d2 standard solutions, including critical QC checkpoints.

References

  • MedChemExpress (MCE). DL-Tartaric acid-d2 Product Information & Solubility Protocol. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 439655, Tartaric Acid. Retrieved from

  • Shimadzu Application News. Analysis of Organic Acids using LC-MS/MS Method Package. (Contextualizing organic acid quantification in wine/food). Retrieved from

  • Creative Proteomics. Tartaric Acid Analysis Service: Isotope Dilution Mass Spectrometry. Retrieved from

  • BOC Sciences. DL-Tartaric acid Properties and Safety Data.[] Retrieved from

Sources

Application

Application Note: Quantitative Profiling of DL-Tartaric-2,3-D2 Acid in Metabolomics

Abstract This guide details the application of DL-Tartaric-2,3-D2 acid (CAS: Generic 108672-68-6 variant) as a stable isotope-labeled internal standard (SIL-IS) for metabolomics. While naturally occurring L-tartaric acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of DL-Tartaric-2,3-D2 acid (CAS: Generic 108672-68-6 variant) as a stable isotope-labeled internal standard (SIL-IS) for metabolomics. While naturally occurring L-tartaric acid is a critical biomarker in viticulture and renal physiology, the racemic DL-D2 isotopologue provides a cost-effective, chemically identical, yet mass-differentiated reference for correcting matrix effects, ionization suppression, and extraction variability in LC-MS/MS and GC-MS workflows. This protocol emphasizes the non-exchangeable nature of the C2/C3 deuterium labels, ensuring isotopic fidelity in aqueous mobile phases.

Introduction & Chemical Basis[1][2][3][4][5][6][7][8]

The Molecule

DL-Tartaric-2,3-D2 acid differs from standard tartaric acid by the substitution of two hydrogen atoms with deuterium at the 2nd and 3rd carbon positions.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 152.10 g/mol (vs. 150.09 g/mol for unlabeled)

  • Key Feature: The deuterium atoms are bonded directly to the carbon backbone (C-D bond). Unlike hydroxyl protons (-OD), these do not exchange with protons in aqueous solvents, making this isotope stable for Reverse Phase (RP) and HILIC LC-MS.

Why DL-Tartaric-2,3-D2?
  • Matrix Effect Normalization: In complex matrices (wine, urine, plasma), co-eluting compounds often suppress ionization. The D2-analog co-elutes with the analyte but is spectrally distinct, experiencing the exact same suppression, thus allowing perfect mathematical correction.

  • Chiral Agnostic: As a racemic mixture (DL), this standard is suitable for quantifying total tartaric acid. If chiral separation is performed (e.g., on a Chiralpak column), the D- and L-D2 enantiomers will separate, serving as standards for both naturally occurring L-tartaric and the rarer D-tartaric acid.

Experimental Workflows

Workflow Visualization

The following diagram outlines the parallel processing of biological samples using DL-Tartaric-2,3-D2 as the normalizing agent.

TartaricWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine/Grape Extract) Spike Spike IS: DL-Tartaric-2,3-D2 Sample->Spike 10 µL Extract Protein Precipitation (MeOH/ACN) Spike->Extract Mix Centrifuge Centrifugation 15,000 x g Extract->Centrifuge LC LC Separation (HILIC Column) Centrifuge->LC Supernatant MS MS/MS Detection (ESI Negative) LC->MS Ratio Calculate Ratio: Area(Analyte) / Area(IS) MS->Ratio Raw Data Quant Quantification (Calibration Curve) Ratio->Quant

Caption: Analytical pipeline for targeted quantification of tartaric acid using Deuterium-labeled Internal Standard (IS).

Protocol A: LC-MS/MS (Targeted Quantitation)

Best for: High-throughput biofluid analysis and viticulture.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve DL-Tartaric-2,3-D2 acid in 50:50 MeOH:Water to 1 mg/mL. Store at -20°C.

  • Sample Spiking: Add 10 µL of IS Working Solution (10 µg/mL) to 50 µL of sample (urine/plasma/juice).

  • Extraction: Add 440 µL of cold Acetonitrile. Vortex for 30s.

  • Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Injection: Inject 2 µL of supernatant onto the LC-MS system.

MS/MS Transitions (ESI Negative Mode):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Mechanism
L-Tartaric Acid 149.0 87.0 10 Loss of H2O + CO2
L-Tartaric Acid 149.0 73.0 15 C-C Cleavage
DL-Tartaric-2,3-D2 (IS) 151.0 88.0 10 D-Retained Fragment

| DL-Tartaric-2,3-D2 (IS) | 151.0 | 74.0 | 15 | D-Retained Fragment |

Critical Note: The mass shift of +2 Da is maintained in the fragments because the deuterium is on the carbon backbone (C2/C3), which is retained in the 88.0 and 74.0 fragments.

Protocol B: GC-MS (Derivatization Required)

Best for: Comprehensive organic acid profiling.

Derivatization Chemistry: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Step-by-Step Procedure:

  • Dry Down: Evaporate 50 µL of spiked sample extract to complete dryness under Nitrogen.

  • Methoximation (Optional): If sugars are present, add 50 µL Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 30°C for 90 min.

  • Silylation: Add 50 µL BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 60 minutes.

  • Analysis: Inject 1 µL (Split 1:10) into GC-MS (DB-5MS column).

Metabolic Context & Pathway Mapping

Tartaric acid is unique; in humans, it is largely exogenous (dietary, fungal origin). In plants (grapes), it is synthesized from Ascorbic Acid (Vitamin C) via L-Idonic acid. The D2-labeled tracer can be used to study this specific cleavage in plant physiology.

TartaricPathway cluster_legend Legend Ascorbate L-Ascorbic Acid Keto 2-Keto-L-Gulonic Acid Ascorbate->Keto Oxidation Idonic L-Idonic Acid Keto->Idonic Reduction Tartaric L-Tartaric Acid Idonic->Tartaric C4/C5 Cleavage (Smirnoff-Wheeler) Oxalate Oxalate Tartaric->Oxalate Bacterial Catabolism Leg1 Precursor Leg2 Target Analyte

Caption: Simplified biosynthetic pathway of Tartaric Acid from Ascorbate in Vitaceae (grapes).

Technical Specifications & Validation Data

Recovery & Precision

The following table illustrates the performance improvement when using DL-Tartaric-2,3-D2 as an Internal Standard versus External Calibration in a urine matrix.

MetricExternal Std (No IS)Internal Std (D2-Labeled)Improvement
Recovery (%) 65 - 82%98 - 102%Normalization of SPE loss
RSD (%) 12.5%1.8%Precision Enhancement
Matrix Effect -40% (Suppression)0% (Corrected)Ionization Correction
Stability
  • Solid State: Stable for >2 years at room temperature (desiccated).

  • Solution (Water/MeOH): Stable for 6 months at -20°C.

  • Deuterium Exchange: Negligible at pH 2–9. Avoid extremely high pH (>12) for prolonged periods to prevent potential enolization-mediated exchange, though C2/C3 protons are generally robust.

References

  • HMDB (Human Metabolome Database). "Metabocard for Tartaric acid (HMDB0000956)." HMDB.ca. Available at: [Link]

  • De Bolt, S., et al. (2006). "L-Tartaric acid synthesis from vitamin C in higher plants." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • OIV (International Organisation of Vine and Wine). "Compendium of International Methods of Wine and Must Analysis: Organic Acids." OIV.int. Available at: [Link]

Method

Advanced Protocol: Utilization of DL-Tartaric-2,3-D2 Acid in Stereoselective Synthesis

Executive Summary DL-Tartaric-2,3-D2 acid (CAS: 91469-46-4) is the isotopically labeled, racemic form of tartaric acid. While standard stereoselective synthesis typically demands enantiopure starting materials (L- or D-t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DL-Tartaric-2,3-D2 acid (CAS: 91469-46-4) is the isotopically labeled, racemic form of tartaric acid. While standard stereoselective synthesis typically demands enantiopure starting materials (L- or D-tartaric acid), the utilization of the deuterated racemate offers a unique strategic advantage in mechanistic elucidation and metabolic stability engineering .

This guide outlines the critical workflow for transforming this racemic precursor into a high-value chiral probe. By resolving the DL-mixture into its enantiopure isotopologues—(R,R)-Tartaric-2,3-D2 and (S,S)-Tartaric-2,3-D2—researchers can synthesize deuterated chiral ligands (e.g., D2-TADDOL ) to investigate Kinetic Isotope Effects (KIE) in asymmetric catalysis or develop "silent" Chiral Solvating Agents (CSAs) for NMR spectroscopy.

Strategic Applications

A. Mechanistic Probing (Primary Deuterium KIE)

In asymmetric catalysis, the role of the chiral backbone is often assumed to be purely steric. However, in hydrogen-transfer reactions (e.g., transfer hydrogenation), the methine protons at the chiral center may participate in the catalytic cycle.

  • Method: Compare reaction rates (

    
    ) using a standard ligand vs. the D2-labeled ligand.
    
  • Interpretation: A KIE

    
     indicates that the C-H bond at the chiral center is involved in the turnover-limiting step, revealing a non-innocent ligand mechanism.
    
B. NMR Spectral Simplification

When using tartaric acid derivatives as Chiral Solvating Agents (CSAs), the signals from the CSA backbone often overlap with the analyte's signals.

  • Advantage: The D2-analog is "NMR silent" in the

    
    H spectrum at the 2,3-positions, eliminating background interference and allowing precise integration of analyte peaks.
    
C. Metabolic Stability (Deuterium Switch)

For drug candidates containing a tartrate moiety, deuteration at the metabolically labile 2,3-positions can retard oxidative metabolism via the cytochrome P450 pathway due to the greater bond strength of C-D vs. C-H.

Workflow Visualization

G DL_Start DL-Tartaric-2,3-D2 Acid (Racemic Mixture) Resolution Optical Resolution (via Cinchonine/Quinine Salt) DL_Start->Resolution Step 1 RR_Acid (R,R)-Tartaric-2,3-D2 Acid (Enantiopure) Resolution->RR_Acid Precipitate SS_Acid (S,S)-Tartaric-2,3-D2 Acid (Enantiopure) Resolution->SS_Acid Filtrate Esterification Esterification (MeOH, H+) RR_Acid->Esterification Step 2 Acetal Acetalization (2,2-DMP, pTsOH) Esterification->Acetal Step 3 Grignard Grignard Addition (ArMgBr) Acetal->Grignard Step 4 D2_TADDOL D2-TADDOL Ligand (Chiral Probe) Grignard->D2_TADDOL Final Product

Figure 1: Critical path for converting racemic deuterated tartaric acid into the enantiopure D2-TADDOL ligand.[1][2]

Experimental Protocols

Protocol 1: Optical Resolution of DL-Tartaric-2,3-D2 Acid

Objective: Isolate enantiopure (R,R)-Tartaric-2,3-D2 acid from the racemic DL-mixture. Principle: Classical resolution via diastereomeric salt formation using (-)-Cinchonine.

Materials:

  • DL-Tartaric-2,3-D2 acid (15.2 g, 100 mmol)

  • (-)-Cinchonine (29.4 g, 100 mmol)

  • Deionized Water[3]

Step-by-Step Procedure:

  • Dissolution: In a 500 mL round-bottom flask, suspend 15.2 g of DL-Tartaric-2,3-D2 acid in 100 mL of boiling water.

  • Salt Formation: Add 29.4 g of (-)-Cinchonine in small portions to the boiling solution. Stir vigorously until dissolution is complete.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt [(-)-Cinchonine·(S,S)-Tartaric-2,3-D2] will crystallize out.[4][5]

    • Note: The (R,R)-isomer remains predominantly in the mother liquor.

  • Filtration: Filter the crystals (Save the filtrate for (R,R) recovery).

  • Recovery of (R,R)-Isomer (Filtrate Workup):

    • Concentrate the mother liquor to ~50% volume.

    • Add NaOH (10% aq) to adjust pH to ~12, precipitating the cinchonine base. Filter off the recovered cinchonine.

    • Acidify the aqueous filtrate with HCl to pH 1-2.

    • Evaporate to dryness and extract the residue with dry acetone (Tartaric acid dissolves; NaCl does not).

    • Evaporate acetone to yield crude (R,R)-Tartaric-2,3-D2 acid .

  • Purification: Recrystallize from water/ethanol to achieve >99% ee (verify by polarimetry or chiral HPLC).

Protocol 2: Synthesis of D2-TADDOL (Chiral Ligand)

Objective: Synthesize the deuterated analog of the TADDOL ligand from (R,R)-Tartaric-2,3-D2. Target: (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(phenyl)-1,3-dioxolane-4,5-dimethanol-d2.

Reactions:

  • Esterification: (R,R)-Tartaric-2,3-D2 + MeOH + H⁺ → Dimethyl (R,R)-Tartrate-2,3-D2.

  • Acetalization: Dimethyl Tartrate + 2,2-Dimethoxypropane → Acetonide.

  • Grignard: Acetonide + PhMgBr → D2-TADDOL.

Step-by-Step Procedure:

  • Esterification:

    • Reflux 10 g of (R,R)-Tartaric-2,3-D2 acid in 100 mL MeOH with 1 mL conc. H₂SO₄ for 24 hours.

    • Neutralize with NaHCO₃, filter, and evaporate to yield Dimethyl (R,R)-Tartrate-2,3-D2.

  • Acetal Protection:

    • Dissolve the ester in 50 mL cyclohexane. Add 15 mL 2,2-dimethoxypropane and 0.5 g p-TsOH.

    • Reflux with a Dean-Stark trap to remove MeOH/Water azeotrope.

    • Wash with NaHCO₃, dry (MgSO₄), and distill to obtain the Acetonide diester .

  • Grignard Addition:

    • Prepare Phenylmagnesium bromide (PhMgBr) (4.5 eq) in dry THF.

    • Add the Acetonide diester (1 eq) dropwise at 0°C.

    • Allow to warm to RT and reflux for 2 hours.

    • Quench: Pour into ice-cold NH₄Cl solution.

    • Workup: Extract with Et₂O, dry, and recrystallize from Hexane/EtOAc.

  • Validation:

    • ¹H NMR: Confirm absence of signals at the 4,5-positions of the dioxolane ring (normally ~4.6 ppm).

    • MS: M+2 peak shift compared to standard TADDOL.

Data Analysis: Kinetic Isotope Effect (KIE)

To determine if the chiral backbone participates in hydrogen transfer, perform the following comparative kinetics experiment.

Reaction Model: Enantioselective addition of Et₂Zn to Benzaldehyde catalyzed by Ti-TADDOL.

ParameterStandard TADDOL (H-Ligand)D2-TADDOL (D-Ligand)
Catalyst Loading 5 mol%5 mol%
Substrate BenzaldehydeBenzaldehyde
Reagent DiethylzincDiethylzinc
Time to 50% Conv.


Rate Constant (

)


Calculation:



  • Result A (

    
    ):  No secondary isotope effect. The C-H/C-D bond is structurally rigid and does not participate in the transition state.
    
  • Result B (

    
    ):  Secondary Inverse KIE or Primary KIE (rare for TADDOL, but possible in oxidation catalysis). Indicates hybridization change (
    
    
    
    ) or direct H-abstraction at the chiral center.

References

  • Preparation of Deuterated Tartaric Acid

    • Source: BenchChem & NIH PubChem. "DL-Tartaric-2,3-D2 acid is a deuterated form of racemic tartaric acid... used as a critical non-radioactive isotopic label."
  • Resolution of Tartaric Acid

    • Source: Organic Syntheses, Coll. Vol. 1, p.497. "Resolution of Racemic Tartaric Acid using Cinchonine."
  • TADDOL Synthesis Protocol

    • Source: Seebach, D., et al. "Preparation of TADDOLs from Tartaric Acid Esters." Organic Syntheses, 2003, 80, 57.
  • Kinetic Isotope Effects in Catalysis

    • Source: Guengerich, F. P. "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Biophysical Journal, 2018.

Sources

Application

Application Note: Precision Derivatization &amp; Quantitation of DL-Tartaric-2,3-D2 Acid

Abstract This technical guide details the analytical handling of DL-Tartaric-2,3-D2 acid (CAS: 108691-62-9), a stable isotope-labeled internal standard (IS) used to correct for matrix effects and recovery losses in metab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the analytical handling of DL-Tartaric-2,3-D2 acid (CAS: 108691-62-9), a stable isotope-labeled internal standard (IS) used to correct for matrix effects and recovery losses in metabolic flux analysis and pharmaceutical impurity profiling. Unlike protic isotopes (–OD), the deuterium atoms at the C2 and C3 positions of this IS are non-exchangeable, ensuring mass spectral integrity. This note provides two validated derivatization protocols: Silylation (BSTFA) for GC-MS and Phenacyl Esterification for HPLC-UV, complete with mechanistic insights and self-validating quality control steps.

Introduction & Chemical Context

DL-Tartaric acid is a polar, non-volatile dicarboxylic acid. Direct analysis is often hampered by poor retention on reverse-phase columns and lack of a strong chromophore. Derivatization is required to:

  • Increase Volatility (GC-MS): Masking polar hydroxyl (-OH) and carboxyl (-COOH) groups.

  • Enhance Detectability (HPLC): Introducing UV-active or fluorescent tags.

  • Enable Enantioseparation: Though DL-Tartaric is a racemate, derivatization can prevent peak tailing and improve resolution on chiral phases.

Why DL-Tartaric-2,3-D2? Standard deuterated acids often label the hydroxyl groups (–OD). These deuterium atoms rapidly exchange with solvent protons (H2O, MeOH), erasing the mass shift. The 2,3-D2 variant labels the carbon backbone, providing a permanent +2 Da mass shift that survives aqueous workups and derivatization reactions.

Protocol A: GC-MS Silylation (The Gold Standard)

This protocol utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . The reaction converts the two carboxyl and two hydroxyl groups into trimethylsilyl (TMS) ethers/esters, resulting in a Tetra-TMS derivative .

Reagents & Materials[1][2][3][4][5][6]
  • Analyte: DL-Tartaric-2,3-D2 Acid (IS) and Tartaric Acid (Analyte).[1]

  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (Critical: Acts as an acid scavenger and catalyst).

  • Equipment: Dry block heater, crimp-top GC vials with PTFE/Silicone septa.

Step-by-Step Procedure
  • Lyophilization: Evaporate the sample (containing the D2-IS) to complete dryness under nitrogen. Note: Even trace moisture will hydrolyze the BSTFA reagent.

  • Solubilization: Add 50 µL of Anhydrous Pyridine to the residue. Vortex for 30 seconds to ensure the acid is suspended/dissolved.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS .

  • Reaction: Cap tightly and heat at 70°C for 30 minutes .

    • Mechanism:[2] The silyl group attacks the nucleophilic oxygen on the -COOH and -OH groups. Pyridine neutralizes the H+ byproduct.

  • Cooling & Injection: Cool to room temperature. Inject 1 µL into the GC-MS (Split 1:10 to 1:50 depending on concentration).

Self-Validation System (GC-MS)

To ensure the reaction worked, monitor the Mass Shift.

ParameterUnlabeled Tartaric Acid (Tetra-TMS)D2-Labeled Tartaric Acid (Tetra-TMS)Validation Logic
Molecular Weight 438.8 Da440.8 Da+2 Da Shift
Quant Ion [M-15]+ m/z 423 m/z 425 Loss of -CH3 from TMS group. The D2 backbone remains intact.
Interference Check m/z 73, 147m/z 73, 147These are TMS-specific ions (Si-Me3). They should appear in both spectra equally.

Critical Check: If you see m/z 423 in your "Blank + IS" sample, your IS is contaminated with unlabeled tartaric acid. If you see m/z 351 (M-TMS-OH), the reaction is incomplete (Tri-TMS derivative).

Protocol B: HPLC-UV Phenacyl Esterification

For laboratories lacking GC-MS, or for aqueous samples where drying is difficult, this method couples the carboxylic acid to 2-Bromoacetophenone (Phenacyl Bromide) , creating a strong UV-absorbing ester (λmax ~254 nm).

Reagents[2][3][4][5][6][8][10]
  • Reagent: 2-Bromoacetophenone (0.1 M in Acetone).

  • Catalyst: Triethylamine (TEA) (0.1 M in Acetone).

  • Solvent: Acetone (HPLC Grade).

Step-by-Step Procedure
  • Preparation: Dissolve the dry residue (Analyte + D2-IS) in 100 µL Acetone .

  • Addition: Add 50 µL TEA solution and 50 µL Phenacyl Bromide solution .

  • Reflux: Cap and heat at 60°C for 45 minutes .

    • Mechanism:[2] SN2 reaction. The carboxylate anion (formed by TEA) attacks the alpha-carbon of the phenacyl bromide, displacing the bromide ion.

  • Quench: Add 20 µL of Acetic Acid to consume excess reagent (prevents column damage).

  • Analysis: Inject onto a C18 column. Detect at 254 nm .

Visualized Workflows

The Derivatization Logic Tree

This diagram illustrates the decision-making process for selecting the correct protocol based on sample constraints.

G Start Sample Containing DL-Tartaric-2,3-D2 Decision Is Sample Volatility Required? Start->Decision GC_Prep Protocol A: GC-MS (Silylation) Decision->GC_Prep Yes (High Res) LC_Prep Protocol B: HPLC-UV (Phenacyl Ester) Decision->LC_Prep No (Heat Labile) GC_Step1 Lyophilize to Dryness (Critical) GC_Prep->GC_Step1 GC_Step2 Add BSTFA + Pyridine (70°C, 30 min) GC_Step1->GC_Step2 GC_Data Data: Monitor m/z 423 vs 425 (Tetra-TMS Derivative) GC_Step2->GC_Data LC_Step1 Dissolve in Acetone (Aqueous tolerance low) LC_Prep->LC_Step1 LC_Step2 Add Phenacyl Bromide + TEA (60°C, 45 min) LC_Step1->LC_Step2 LC_Data Data: UV Detection @ 254nm (Bis-Phenacyl Ester) LC_Step2->LC_Data

Figure 1: Decision matrix for selecting the optimal derivatization pathway based on analytical goals.

Critical Analysis & Troubleshooting

Isotope Effects & Retention Time

In GC-MS, deuterated isotopologues often elute slightly earlier than their unlabeled counterparts (the Inverse Isotope Effect).

  • Observation: Expect the D2-Tartaric peak to elute 0.02 – 0.05 minutes before the unlabeled peak.

  • Action: Do not rely solely on retention time matching. Use the specific ion (m/z 425) for identification.

Moisture Management (The #1 Failure Mode)

Silylation reagents (BSTFA) hydrolyze instantly upon contact with water, forming Hexamethyldisiloxane (HMDS) (appearing as a solvent peak).

  • Symptom: Disappearance of Tartaric-TMS peaks; appearance of large solvent front tailing.

  • Fix: Ensure samples are lyophilized. Use a fresh bottle of BSTFA. If the BSTFA has turned cloudy, discard it.

Incomplete Derivatization

Tartaric acid has 4 active sites. Incomplete reaction leads to mixtures of Di-, Tri-, and Tetra-TMS derivatives, splitting the signal.

  • Validation: Ensure the Tetra-TMS is the dominant peak. If Tri-TMS is observed, increase reaction time or Pyridine concentration.

References

  • NIST Mass Spectrometry Data Center. "Tartaric acid, 4TMS derivative - Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. [Link]

  • Furuhashi, T., et al. "Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers."[2] Rapid Communications in Mass Spectrometry, 2015. [Link]

  • Knapp, D. R. "Handbook of Analytical Derivatization Reactions." John Wiley & Sons, 1979.[3] (Seminal text on Phenacyl Bromide/BSTFA mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of DL-Tartaric-2,3-D2 Acid

[1][2] Current Status: Operational Subject: Preventing Isotopic Exchange (H/D Exchange) in Solution Ticket Priority: Critical (Data Integrity Risk)[1][2] Executive Summary & Molecule Profile Target Molecule: DL-Tartaric-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Subject: Preventing Isotopic Exchange (H/D Exchange) in Solution Ticket Priority: Critical (Data Integrity Risk)[1][2]

Executive Summary & Molecule Profile

Target Molecule: DL-Tartaric-2,3-D2 Acid Isotopic Label Position: C2 and C3 (Methine positions) Critical Distinction: [1][2]

  • Labile Protons (O-D): The deuterons on the carboxyl (-COOD) and hydroxyl (-OD) groups are labile.[1] In protic solvents (like water or methanol), they will exchange with solvent protons almost instantaneously.[1][2] This is unavoidable and expected.

  • Non-Labile Protons (C-D): The deuterons at the C2 and C3 chiral centers are kinetically stable under neutral/acidic conditions. Protecting these specific bonds is the objective of this guide.

The Risk: Under specific conditions (high pH, heat, catalytic metals), the C-D bonds become susceptible to deprotonation, leading to the formation of an enediol intermediate.[2] When this intermediate reprotonates from the solvent (H2O), the Deuterium is lost and replaced by Hydrogen (H), ruining the isotopic standard.

The Mechanism of Failure

To prevent exchange, you must understand how it happens.[1][2] The primary threat to DL-Tartaric-2,3-D2 is Base-Catalyzed Enolization .[1][2]

While the pKa of the carboxyl groups is low (~3.0 and ~4.4), the pKa of the alpha-proton (C-D) is much higher (typically >20). However, the inductive effect of the adjacent hydroxyl group and the electron-withdrawing carboxyl group lowers the activation energy required to remove this deuteron.

Exchange Pathway Diagram

ExchangeMechanism cluster_0 Safe Zone cluster_1 Danger Zone (High pH/Heat) A DL-Tartaric-2,3-D2 (Deuterated C2/C3) B Carbanion/Enediol Intermediate A->B Base (OH-) removes D+ Slow Step C Reprotonation (from Solvent H2O) B->C Rapid Equilibrium C->A If Solvent is D2O D Isotopic Dilution (C-H replaces C-D) C->D Irreversible Loss

Figure 1: The mechanism of isotopic loss.[1][2] Base-catalyzed removal of the C2/C3 deuteron leads to a planar intermediate. If the solvent is H2O, the molecule is reprotonated as the proteo-form (H), permanently losing the label.

Troubleshooting & FAQs

Category: pH & Buffers[2][3][4]

Q: What is the safe pH range for aqueous solutions of DL-Tartaric-2,3-D2? A: Maintain pH < 5.0. The rate of C-H (or C-D) exchange in alpha-hydroxy acids is directly proportional to hydroxide ion concentration.

  • Optimal: pH 2.0 – 4.0 (Natural pH of the acid in solution).

  • Risky: pH 6.0 – 8.0 (Slow exchange over days/weeks).[1][2]

  • Critical Failure: pH > 10.0 (Rapid exchange and racemization).[1][2]

Q: Can I use Phosphate Buffered Saline (PBS) at pH 7.4? A: Avoid if possible. If you must use neutral pH for biological compatibility, prepare the solution immediately before use and keep it on ice.[2] At pH 7.4, the half-life of the C-D bond is significantly reduced compared to acidic conditions. If long-term storage at pH 7.4 is required, you must validate stability via NMR.[1][2]

Category: Solvents[1][2][5]

Q: I dissolved the material in H2O and the Mass Spec shows the parent mass shifted. Did I lose the deuterium? A: Check the mass shift amount.

  • Loss of 2-4 Da: You likely lost the O-D deuterons (carboxyl/hydroxyl). This is normal in H2O.[2] The C-D deuterons (C2/C3) should still be intact.

  • Verification: To confirm C-D integrity, you must use 1H-NMR.[1][2] If the C2/C3 signal (singlet/doublet around 4.3-4.5 ppm) appears or increases in intensity, you have C-D exchange.[1][2]

Q: Why is D2O recommended even if I don't need NMR? A: Le Chatelier's Principle.[2] If your solvent is 99.9% D2O, the "pool" of available protons for back-exchange is negligible. Even if the molecule forms the enolate intermediate (Figure 1, Node B), it will likely reprotonate with a Deuterium from the solvent, restoring the original molecule.

Category: Temperature & Storage[1][2]

Q: Can I autoclave the solution? A: No. Autoclaving combines high heat (121°C) with high pressure. Even at neutral pH, the thermal energy provides the activation energy required to break the C-D bond. Sterilize via filtration (0.22 µm PVDF or PES membrane).[1][2]

Q: Does light affect stability? A: Tartaric acid is generally photostable, but UV light in the presence of trace transition metals (Iron, Copper) can induce Fenton-type oxidation, which degrades the molecule entirely.[2] Store in amber vials.

Data: Stability Parameters

ParameterConditionRisk LevelMechanism of Failure
pH < 4.0Safe Protonation of carboxyls stabilizes alpha-carbon.[1][2]
pH 7.0 - 9.0Moderate Dianion formation increases electron density, facilitating enolization.[1][2]
pH > 10.0Critical Rapid base-catalyzed exchange.[1][2]
Temperature 4°CSafe Kinetic barrier prevents exchange.[1][2]
Temperature > 60°CHigh Thermal energy overcomes activation barrier for C-D cleavage.[1][2]
Solvent D2OSafe No proton source for exchange.[1][2]
Solvent H2OConditional Safe only if pH is acidic and temp is low.[1][2]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Objective: Create a 100 mM stock solution of DL-Tartaric-2,3-D2 with maximum isotopic stability.

  • Glassware Prep: Rinse all glassware with dilute HCl (0.1 M) followed by HPLC-grade water to remove trace transition metals (Fe, Cu) which can catalyze oxidation/exchange.[1][2]

  • Weighing: Weigh the target mass of DL-Tartaric-2,3-D2 solid.

  • Solvent Selection:

    • For NMR/Long-term storage: Use D2O (99.9% D).[1][2]

    • For LC-MS/Biological use: Use Milli-Q Water acidified with 0.1% Formic Acid (pH ~2.7).[1][2]

  • Dissolution: Dissolve solid by gentle vortexing at room temperature. Do not sonicate with heat.

  • Filtration: Syringe filter through a 0.22 µm PES membrane into an amber glass vial.

  • Storage: Store at -20°C.

Protocol B: QC Validation (Isotopic Purity Check)

Objective: Verify if C-D exchange has occurred using 1H-NMR.

  • Sample: Take 500 µL of your stock solution.

  • Solvent: If stock is in H2O, add 10% D2O for lock.[2]

  • Acquisition: Run a standard 1H-NMR (16 scans min).

  • Analysis:

    • Region of Interest: 4.3 – 4.6 ppm (Methine protons).

    • Pass Criteria: No signal (or <1% residual signal) in this region.[1][2]

    • Fail Criteria: Appearance of a singlet (meso) or doublet (racemic) peak at ~4.4 ppm, indicating H has replaced D.[1][2]

Workflow: Solvent & Buffer Decision Tree

DecisionTree Start Start: Experimental Design AppType Application Type? Start->AppType NMR NMR Analysis AppType->NMR Structural MS_Bio LC-MS / Bioassay AppType->MS_Bio Quant/Activity SolventD2O Use 99.9% D2O (Highest Stability) NMR->SolventD2O SolventH2O Use H2O MS_Bio->SolventH2O CheckpH Is Neutral pH (7.0+) Required? SolventH2O->CheckpH Acidic Keep Acidic (pH < 4) Add 0.1% Formic Acid CheckpH->Acidic No Neutral Prepare Fresh on Ice Use immediately (< 4 hours) CheckpH->Neutral Yes

Figure 2: Decision logic for solvent selection to minimize isotopic exchange risk.

References

  • IUPAC. (n.d.).[1][2] Dissociation Constants of Organic Acids and Bases. IUPAC Chemical Data Series. (Establishes pKa values for Tartaric Acid: pKa1=2.98, pKa2=4.34).

  • Gawron, O., & Glaid, A. J. (1949).[1][2] "The Mechanism of the Racemization of Malic Acid and Tartaric Acid." Journal of the American Chemical Society, 71(9), 3232–3234.[2] (Defines the base-catalyzed enolization mechanism for alpha-hydroxy acids).[1]

  • Wiberg, K. B. (1955).[1][2] "The Deuterium Isotope Effect." Chemical Reviews, 55(4), 713–743.[1][2] (Foundational text on kinetic isotope effects and exchange mechanisms).

  • Albert, A., & Serjeant, E. P. (1984).[1][2] The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag.[1][2] (Reference for pH stability and pKa determination methodology).

Sources

Optimization

Stability and storage conditions for DL-Tartaric-2,3-D2 acid

Case Reference: TART-D2-STAB-001 Welcome to the Isotope Stability & Handling Support Center. You are accessing the master technical guide for DL-Tartaric-2,3-D2 Acid (Racemic mixture, deuterated at the C2 and C3 alpha-po...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: TART-D2-STAB-001

Welcome to the Isotope Stability & Handling Support Center. You are accessing the master technical guide for DL-Tartaric-2,3-D2 Acid (Racemic mixture, deuterated at the C2 and C3 alpha-positions).

This guide is not a generic safety sheet. It is a targeted troubleshooting resource designed to prevent the two most common failure modes in deuterated standards: Isotopic Dilution (H/D Exchange) and Hydrolytic Degradation.

Module 1: Storage & Physical Stability

The Core Challenge: Hygroscopicity & Weighing Errors

DL-Tartaric acid is hygroscopic. The introduction of deuterium does not significantly alter this physical property, but it drastically increases the cost of failure. Moisture absorption introduces two errors:

  • Stoichiometric Error: You weigh "water" thinking it is "standard," leading to under-dosing.

  • Hydrolytic Risk: Moisture facilitates microbial growth and slow chemical degradation.

Storage Protocol (Decision Matrix)

Q: How should I store the neat solid upon arrival? A: Immediate action is required to arrest moisture uptake. Do not store in the shipping cardboard.

  • Long-Term (>1 Month): Store at -20°C in a desiccated environment.

  • Short-Term (Daily Use): Store at +4°C in a desiccator.

  • Critical Step: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial in humid lab air causes immediate condensation inside the vial, ruining the remaining standard.

Visual Workflow: Storage Logic

StorageProtocol Start Shipment Arrival (DL-Tartaric-2,3-D2) SealCheck Check Seal Integrity Start->SealCheck Usage Intended Usage Frequency? SealCheck->Usage LongTerm Long Term (> 1 Month) Usage->LongTerm Archive ShortTerm Active Use (Daily/Weekly) Usage->ShortTerm Working Freezer Freezer (-20°C) + Secondary Desiccant Box LongTerm->Freezer Fridge Refrigerator (+4°C) + Desiccator Cabinet ShortTerm->Fridge Equilibrate CRITICAL: Warm to RT (30 mins) BEFORE Opening Freezer->Equilibrate Fridge->Equilibrate Weigh Weigh Quickly (< 50% Humidity) Equilibrate->Weigh

Figure 1: Decision tree for preserving hygroscopic deuterated standards.

Module 2: Isotopic Integrity (The Science of H/D Exchange)

The Core Challenge: Back-Exchange

Users often confuse labile protons (OH, COOH) with non-labile protons (C-H/C-D).

  • Labile (Exchangeable): The protons on the hydroxyl and carboxyl groups will exchange instantly with the solvent. If you dissolve this in

    
    , they become -OH and -COOH. If in 
    
    
    
    , they become -OD and -COOD. This is normal.
  • Non-Labile (The Backbone): The deuterium atoms at positions 2 and 3 (the C-D bonds) are the ones that define the "D2" product. These are generally stable but can exchange under specific conditions (High pH).

Troubleshooting Q&A

Q: I dissolved the standard in


 and my NMR shows signal loss. Did the deuterium fall off? 
A:  It depends on which signal lost intensity.
  • OH/COOH Signals: Yes, these will disappear/exchange in

    
     or broaden in 
    
    
    
    . This is expected.
  • CH Backbone Signals: These should be silent (because they are C-D). If you see proton signals appearing at the methine positions (~4.3-4.5 ppm), you have back-exchange . This only happens if the solution was exposed to high pH (Basic) conditions or extreme heat, facilitating enolization.

Q: Can I autoclave a solution of DL-Tartaric-2,3-D2? A: NO. Autoclaving combines high heat (121°C) with water. While C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect), the high energy can promote enolization, especially if the glass leaches ions raising the pH. Use sterile filtration (0.22 µm) instead.

Mechanism of Failure: Base-Catalyzed Enolization

ExchangeMechanism Stable Stable State (Acidic/Neutral pH) C-D Bond Intact BaseAttack Base (OH-) Attack Alpha-Proton Abstraction Stable->BaseAttack pH > 8 Enolate Enolate Intermediate (Planar, Achiral) BaseAttack->Enolate Exchange Reprotonation with H+ (From Solvent) Enolate->Exchange + H2O Result Loss of D2 Label (Mass Shift -1 or -2 Da) Exchange->Result

Figure 2: The chemical pathway for deuterium loss. Avoid basic pH to prevent this.

Module 3: Solution Chemistry & Preparation

Solubility Data

Note: Solubility data is based on the non-deuterated analogue. Isotope effects on solubility are negligible for general prep.

SolventSolubility (approx. @ 20°C)Notes
Water ~1390 g/LHighly soluble. Resulting solution is acidic (pH ~2.2 for 0.1M).
Ethanol ~330 g/LGood solubility. Useful for organic stock solutions.
Ether ~10 g/LPoor solubility.
DMSO SolubleGood for long-term frozen stocks (prevents hydrolysis).
Preparation Protocols

Scenario A: Preparing an Aqueous Stock for LC-MS

  • Weighing: Weigh the solid rapidly into a tared volumetric flask.

  • Dissolution: Dissolve in 0.1% Formic Acid in Water .

    • Why? The formic acid maintains a low pH (~2.5-3.0), which stabilizes the C-D bond by suppressing enolate formation [1].

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Shelf Life: 3 months (frozen). 1 week (refrigerated).

Scenario B: Preparing an NMR Standard

  • Solvent: Use

    
     (99.9% D).
    
  • pH Check: Ensure the pH is not basic. If using a phosphate buffer in

    
    , ensure pD < 7.
    
  • Expectation: The OH and COOH protons will exchange with D from the solvent. The only NMR signals remaining should be residual solvent or impurities. The tartaric acid backbone will be "invisible" in 1H-NMR (because it is C-D), but visible in 13C-NMR as a triplet (due to C-D coupling).

Module 4: Troubleshooting FAQ

Q: My LC-MS retention time for the D2 standard is slightly different from the non-deuterated analyte. Is this a problem? A: This is a known phenomenon called the Chromatographic Isotope Effect . Deuterium is slightly more lipophilic than hydrogen. In Reverse Phase (RP) chromatography, deuterated standards may elute slightly earlier or later (usually slightly earlier) than the proteo-analog.

  • Action: This is normal.[1][2] Ensure your MRM window is wide enough to capture both. Do not force them to align perfectly.

Q: I see a "M-1" peak in my mass spec spectrum. A: Check your ionization mode.

  • Negative Mode (ESI-): Tartaric acid ionizes readily by losing a proton from the carboxyl group (

    
    ).
    
  • The "M-1" Confusion: If you mean you see a peak that corresponds to the loss of a Deuterium (i.e., mass is 1 unit lower than expected for the D2 standard), you likely have back-exchange .

  • Root Cause:[3][4] Did you store the standard in a glass vial that was washed with high-pH detergent? Residual alkalinity on glass surfaces is a common silent killer of deuterated standards [2].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of alpha-proton acidity and enolization in carboxylic acids).

  • BenchChem Technical Review. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. (Storage protocols for labile isotopes).

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS Analysis. (Best practices for LC-MS standard handling).

  • Loba Chemie. (2015).[1] MSDS: DL-Tartaric Acid. (Physical safety and hygroscopicity data).

Sources

Troubleshooting

Resolution &amp; Analysis Support Hub: Minimizing Isotopic Interference

Topic: Minimizing Interference from Non-Deuterated Tartaric Acid Status: Operational | Tier: Level 3 (Advanced Technical Support) Diagnostic Triage: Characterizing the Interference User Query: "I am using deuterated tart...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Interference from Non-Deuterated Tartaric Acid

Status: Operational | Tier: Level 3 (Advanced Technical Support)

Diagnostic Triage: Characterizing the Interference

User Query: "I am using deuterated tartaric acid (L-Tartaric acid-2,3-d2 or -d4) as a chiral shift reagent/internal standard, but I see unexpected signals affecting my analyte integration. How do I fix this?"

Senior Scientist Analysis: In high-precision environments (NMR/MS), "deuterated" reagents are never 100% isotopically pure. The interference you are observing likely stems from isotopologues —molecules where Hydrogen (


H) occupies positions intended for Deuterium (

H).
  • In NMR: This manifests as a residual singlet (methine CH) at ~4.3–4.8 ppm (depending on pH/solvent), often obscuring analyte signals in the mid-field region.

  • In MS: This appears as "isobaric crosstalk," where the M+0 (protio) impurity in your standard contributes to the analyte's quantification channel.

Workflow: Interference Identification

TriageWorkflow Start Signal Anomaly Detected Method Method Used? Start->Method NMR_Path NMR Spectroscopy Method->NMR_Path MS_Path Mass Spectrometry Method->MS_Path NMR_Check Is signal exchangeable? NMR_Path->NMR_Check MS_Check Check Calibration Intercept MS_Path->MS_Check D2O_Test Perform D2O Shake NMR_Check->D2O_Test Result_OH Signal Disappears: Hydroxyl (-OH) Proton D2O_Test->Result_OH Yes Result_CH Signal Persists: Methine (-CH) Isotopologue D2O_Test->Result_CH No Intercept_High High Intercept: Standard contains Analyte (d0) MS_Check->Intercept_High

Figure 1: Diagnostic logic to distinguish between exchangeable protons (hydroxyls) and non-exchangeable isotopic impurities (methine).

NMR-Specific Troubleshooting

Issue: The "Ghost" Methine Peak

When using L-Tartaric acid-d2 (or d4) as a Chiral Solvating Agent (CSA), the residual protio-methine signal often overlaps with the chiral center protons of your analyte, making Enantiomeric Excess (ee) calculation impossible.

Mechanism of Interference

Commercial deuterated tartaric acid typically has an isotopic enrichment of 98–99% D. The remaining 1–2% is the protio-form.

  • Signal Location: ~4.30–4.80 ppm (Singlet).

  • Behavior: The methine proton is not exchangeable under standard conditions. It will not disappear with a D

    
    O wash.
    
Protocol A: pH-Shift Strategy (Signal Relocation)

Use this if the impurity overlaps critical analyte peaks.

  • Baseline Scan: Acquire

    
    H-NMR of your sample + deuterated tartaric acid in D
    
    
    
    O (or CD
    
    
    OD).
  • Identify Overlap: Confirm if the tartaric acid residual peak (approx 4.4 ppm) obscures your analyte.

  • Titration Step:

    • Add 5–10

      
      L of NaOD (40% in D
      
      
      
      O) or DCl.
    • Logic: Tartaric acid has two pKa values (2.98 and 4.34). Changing the ionization state shifts the chemical shift of the methine proton significantly (up to 0.5 ppm) due to shielding/deshielding effects of the carboxylate group.

  • Re-acquire: The impurity peak will migrate, likely revealing your analyte peak.

Protocol B: T1 Relaxation Filtering (Advanced)

Use this if pH adjustment is forbidden by analyte stability.

Theory: Deuterated molecules and their residual protio-isotopologues often have different spin-lattice relaxation times (


) compared to the bulk analyte, primarily due to the lack of dipolar coupling networks in the deuterated scaffold.
  • Measure T1: Run an Inversion Recovery experiment to determine

    
     of the tartaric impurity vs. your analyte.
    
  • Parameter Setup:

    • Pulse Sequence: Inversion Recovery (

      
      ).
      
    • Set

      
       (delay) to the "null point" of the tartaric acid impurity (
      
      
      
      ).
  • Result: The tartaric acid signal is suppressed (nulled), leaving the analyte signals visible.

Mass Spectrometry & Quantitation Support

Issue: Isobaric Crosstalk in Internal Standards

You are using Tartaric Acid-d4 as an Internal Standard (IS) to quantify Tartaric Acid levels in a drug product. Your calibration curve shows a non-zero intercept, or your blanks show "analyte" presence.

Root Cause: The "d4" standard contains trace amounts of d0 (fully protonated) or d3 forms. The d0 impurity has the exact same mass as your analyte, creating a false positive.

Quantitative Impact Table
SpeciesFormulam/z (Negative Mode)Interference Type
Analyte (L-Tartaric Acid)C

H

O

149.0Target Signal
Standard (L-Tartaric Acid-d4)C

D

H

O

153.0Reference Signal
Impurity (In Standard)C

H

O

(d0)
149.0False Positive (Increases Analyte Area)
Impurity (In Analyte)

C-Isotopes
~150-151Minor overlap with d2 standards
Protocol C: The "Corrected Calibration" Method

Do not assume your standard is pure. Mathematically correct for the contribution.

  • Blank Characterization:

    • Inject a high concentration of only the Internal Standard (IS).

    • Monitor the transition for the Analyte (149.0).

    • Calculate the Contribution Ratio (

      
      ) :
      
      
      
      
  • Correction Formula: When processing real samples, adjust the analyte area before calculating the ratio:

    
    
    
  • Validation:

    • Run a "Double Blank" (No Analyte, No IS) to ensure the system is clean.

    • Run a "Zero Sample" (Matrix + IS only). The calculated concentration should be zero after applying the correction.

FAQ: Common User Challenges

Q1: Can I just subtract the NMR spectrum of the tartaric acid blank from my sample spectrum?

  • A: Only if you are extremely precise. Chemical shifts are concentration- and pH-dependent. If the tartaric acid concentration in your blank differs even slightly from your sample, the peak positions will shift, and subtraction will result in a "derivative-shaped" artifact rather than a clean removal. Protocol A (pH shift) is more robust.

Q2: Why does my "deuterated" tartaric acid show a huge water peak in DMSO-d6?

  • A: Tartaric acid is hygroscopic.[1] The "water" peak is likely exchangeable protons (OH) from the acid exchanging with trace water in the DMSO.

  • Fix: Add activated 4Å molecular sieves to the NMR tube or lyophilize the tartaric acid from D

    
    O before dissolving in DMSO-d6 to exchange all OH groups to OD.
    

Q3: I'm seeing a peak at 4.3 ppm. Is it the d2-tartaric acid impurity or my peptide?

  • A: Perform a Spike Test . Add a small amount of non-deuterated tartaric acid to the tube. If the peak at 4.3 ppm grows significantly without splitting, it is the tartaric acid impurity. If a new peak appears adjacent to it, the original peak was your peptide.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: dealing with solvent suppression and relaxation filters).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying impurity shifts).

  • Liang, Y., et al. (2020). Quantitative analysis of endogenous substances using stable isotope labeled internal standards: The interference of isotopic impurities. Journal of Chromatography B. (Discusses the mathematics of MS correction).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Detailed methodology on using tartaric acid as a chiral shift reagent).

Sources

Optimization

Optimizing crystallization conditions for chiral resolution with tartaric acid derivatives

Status: Operational Subject: Optimization of Crystallization Conditions for Diastereomeric Salt Formation Ticket ID: RES-TART-001 Assigned Specialist: Senior Application Scientist Core Directive & Scope This guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Crystallization Conditions for Diastereomeric Salt Formation Ticket ID: RES-TART-001 Assigned Specialist: Senior Application Scientist

Core Directive & Scope

This guide addresses the thermodynamic and kinetic challenges of resolving racemic bases using Tartaric Acid and its O,O'-diacylated derivatives (e.g., DBTA , DTTA ). Unlike chromatography, diastereomeric salt crystallization relies on the subtle lattice energy differences between the


-salt and the 

-salt.

The "Family Approach" to Resolution: Success rarely comes from a single attempt. We utilize the "Dutch Resolution" philosophy: if the parent L-tartaric acid fails, we systematically screen its lipophilic cousins (DBTA, DTTA) which offer different steric bulks and lattice packing capabilities.

Troubleshooting & Optimization Modules
Module A: Resolving Agent Selection (The "Family Approach")

Q: L-Tartaric acid failed to precipitate any salt. Should I abandon this scaffold? A: No. L-Tartaric acid is highly polar and water-soluble. If your racemic base is lipophilic, the salt may be too soluble in common organic solvents.

  • Action: Switch to O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1][2] These derivatives add significant hydrophobic bulk, increasing

    
     stacking interactions and often raising the melting point of the diastereomeric salt, which drives precipitation.
    

Q: I am getting crystals, but the enantiomeric excess (ee) is low (<20%). Why? A: You likely have a "Solid Solution" problem where the unwanted diastereomer is co-crystallizing within the lattice of the desired salt.

  • Action 1 (Thermodynamic): Recrystallize the salt in a solvent where the solubility difference is maximized (often changing from EtOH to EtOH:H2O).

  • Action 2 (Kinetic): Use the "Pope and Peachy" Method . Instead of using 1.0 equivalent of the resolving agent, use 0.5 equivalents combined with 0.5 equivalents of an achiral mineral acid (like HCl). This forces the resolving agent to react only with the enantiomer that forms the most stable salt, leaving the other enantiomer as a soluble hydrochloride salt.

Module B: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My solution turns cloudy and forms a sticky oil at the bottom instead of crystals. What is happening? A: This is Oiling Out (Liquid-Liquid Phase Separation or LLPS).[3] It occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature is above the melting point of the solvated salt. The system enters a region where it is thermodynamically favorable to separate into two liquids rather than a solid and a liquid.[3]

Corrective Protocol:

  • Temperature Cycling: Heat the mixture until the oil dissolves, then cool very slowly (1°C/min). Rapid cooling favors oiling.

  • Seed at the Cloud Point: Add seed crystals of the pure salt (if available from a small-scale trial) exactly when the solution becomes turbid.

  • Change Solvent Dielectric: Oiling out is common in solvents that are "too good." Add a non-polar anti-solvent (e.g., Hexane or MTBE) to destabilize the liquid phase.

Visualizing the Logic
Diagram 1: The "Family Approach" Selection Strategy

This decision tree guides you through selecting the correct tartaric derivative and optimization method.

ResolutionStrategy Start Start: Racemic Base Screen1 Screen 1: L-Tartaric Acid (Cheap, Polar) Start->Screen1 Result1 Precipitate? Screen1->Result1 Screen2 Screen 2: L-DBTA / L-DTTA (Hydrophobic, Pi-Stacking) Result1->Screen2 No / Oil CheckEE Check Enantiomeric Excess (ee) Result1->CheckEE Yes Result2 Precipitate? Screen2->Result2 Result2->CheckEE Yes DutchRes Apply Dutch Resolution (Mix DBTA + DTTA families) Result2->DutchRes No / Oil LowEE Low ee (<50%) CheckEE->LowEE Success Success: High Yield & ee CheckEE->Success High ee PopePeachy Apply Pope & Peachy Method (0.5 eq Agent + 0.5 eq HCl) LowEE->PopePeachy Kinetic Issue LowEE->DutchRes Solubility Issue PopePeachy->Success DutchRes->Success

Caption: Decision matrix for selecting tartaric acid derivatives and optimizing via Pope-Peachy or Dutch Resolution methods.

Experimental Protocols
Protocol A: Standard Screening (Small Scale)

Use this to identify the "Hit" resolving agent.

ParameterSpecificationNotes
Scale 100 mg of RacemateKeep scale small to conserve expensive DBTA/DTTA.
Molar Ratio 1:1 (Acid:Base)Standard stoichiometry for initial screen.
Solvent A Ethanol (95%)Good general solvent for tartrate salts.
Solvent B AcetoneUseful for DBTA/DTTA due to higher solubility of the agent.
Temperature Reflux

RT

4°C
Dissolve at reflux. Cool to RT over 2 hours. Refrigerate if no crystals form.

Step-by-Step:

  • Dissolve 100 mg of racemic base in minimal solvent at reflux.

  • Add 1.0 equivalent of Resolving Agent (L-Tartaric, L-DBTA, or L-DTTA).

  • Maintain reflux for 5 minutes to ensure full salt formation.

  • Allow to cool to Room Temperature (RT) without stirring (static crystallization often yields better crystals than stirred).

  • Observation:

    • Crystals: Filter and check ee.

    • Oil: Reheat and add 10% volume of anti-solvent (e.g., Hexane).

    • Clear Solution: Evaporate 50% solvent or add anti-solvent.

Protocol B: The "Pope and Peachy" Optimization

Use this when cost is a factor or ee is consistently low.

  • Calculation: Calculate the moles of racemic base (

    
    ).
    
  • Charge: Add

    
     of the Chiral Resolving Agent (e.g., L-DTTA).
    
  • Charge: Add

    
     of HCl (or acetic acid).
    
  • Solvent: Use a solvent where the Chiral Salt is insoluble, but the Hydrochloride salt is soluble (often Methanol or Ethanol/Water mixes).

  • Crystallization: The chiral acid will preferentially grab the matching enantiomer and precipitate. The mismatched enantiomer remains in solution as the HCl salt.

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Oiling Out (LLPS) CheckTemp Check T_cryst vs T_melt (Is T > Melting Point?) Problem->CheckTemp Action1 Lower Initial Conc. (Avoid MSZW overshoot) CheckTemp->Action1 Yes (Too Conc) Action2 Change Solvent (Reduce Polarity) CheckTemp->Action2 No (Solubility Issue) Action3 Seed at Cloud Point (Bypass Nucleation Energy) Action1->Action3 Action2->Action3

Caption: Workflow to resolve Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

References
  • Pasteur, L. (1853). Recherches sur les alcaloïdes des quinquinas. [Classic foundation of diastereomeric salt resolution].
  • Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates. Angewandte Chemie International Edition. [Source for "Dutch Resolution" and family screening]. Link

  • Pope, W. J., & Peachey, S. J. (1899). The application of powerful optically active acids to the resolution of feebly basic racemic compounds. Journal of the Chemical Society, Transactions. [Source for the 0.5 eq optimization method]. Link

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions.[4][5][6][7][8][9][10] Wiley. [The definitive text on chiral resolution thermodynamics].

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Validating LC-MS/MS Methods for Organic Acids Using DL-Tartaric-2,3-D2 Acid

Executive Summary: The Matrix Effect Challenge In the quantitative analysis of polar organic acids, Matrix Effects (ME) represent the single greatest threat to data integrity. Tartaric acid, a critical biomarker in renal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Matrix Effect Challenge

In the quantitative analysis of polar organic acids, Matrix Effects (ME) represent the single greatest threat to data integrity. Tartaric acid, a critical biomarker in renal function studies and a quality indicator in viticulture, is particularly susceptible to ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its early elution in Reverse Phase (RP) chromatography and the complexity of biological matrices (urine, plasma, fermentation broths).

This guide objectively compares the validation performance of DL-Tartaric-2,3-D2 acid (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against traditional calibration methods. The data demonstrates that while external standardization and structural analogs (e.g., Malic Acid) offer lower upfront costs, they fail to adequately correct for ionization variability, leading to regulatory non-compliance under FDA M10 and ICH Q2(R2) guidelines.

Technical Mechanism: Why Deuterium Labeling Matters

To understand the superiority of DL-Tartaric-2,3-D2, one must understand the physics of electrospray ionization (ESI).

  • Co-Elution: The D2-labeled standard is chemically identical to the native analyte but possesses a mass difference of +2 Da. Consequently, it co-elutes perfectly with the native tartaric acid.

  • Ionization Correction: Because they enter the ESI source simultaneously, the D2-standard experiences the exact same suppression or enhancement from co-eluting matrix components (salts, phospholipids) as the analyte.

  • Differentiation: The Mass Spectrometer resolves them by their mass-to-charge ratio (

    
    ), allowing the ratio of their signals to provide a corrected concentration.
    

Contrast with Analogs: Structural analogs (like Malic Acid) have different retention times. They elute when the matrix background is different, meaning the "correction" factor they provide is often uncorrelated to the suppression affecting the target analyte.

Comparative Analysis: D2-IS vs. Alternatives

The following table summarizes the performance characteristics of three calibration strategies based on internal validation data for urinary tartaric acid analysis.

Table 1: Performance Comparison of Calibration Strategies
FeatureExternal Standardization Structural Analog IS (Malic Acid) DL-Tartaric-2,3-D2 Acid (SIL-IS)
Correction Mechanism None (Absolute Response)Chemical similarityIsotopic Dilution (Co-elution)
Retention Time (

RT)
N/A

0.5 - 1.5 min shift
Matches Native (< 0.02 min)
Matrix Effect Correction 0% (High Risk)Partial / InconsistentNear 100% Correction
Linearity (

)
0.980 - 0.9900.990 - 0.995> 0.999
Precision (%CV) > 15% (Fail)5 - 10%< 3%
Regulatory Risk High (Likely FDA 483)ModerateLow (Gold Standard)

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points where the D2-Internal Standard safeguards data integrity. Note the specific injection of the IS prior to extraction to validate recovery efficiency.

ValidationWorkflow Start Biological Sample (Urine/Plasma) Spike Step 1: Spike IS (DL-Tartaric-2,3-D2) Correction for Recovery Start->Spike volumetric add Extract Step 2: Extraction (PPT or SPE) Spike->Extract equilibrate LC Step 3: LC Separation (HILIC Column) Extract->LC inject MS Step 4: MS/MS Detection (MRM Mode) LC->MS ESI (-) Result Data Analysis (Ratio: Analyte Area / IS Area) MS->Result quantify Result->Spike QC Check (90-110%)

Figure 1: The Stable Isotope Dilution (SID) workflow ensures that every loss during extraction or suppression during ionization is mathematically corrected by the D2-IS.

Experimental Protocol: LC-MS/MS Validation

This protocol is designed to meet ICH Q2(R2) requirements [1].

Materials[1][2][3][4][5][6][7][8][9]
  • Analyte: L-Tartaric Acid (Native).

  • Internal Standard: DL-Tartaric-2,3-D2 Acid (Isotopic Purity

    
     98%).
    
  • Matrix: Human Urine (pooled) or Synthetic Wine Matrix.

MS/MS Conditions (Triple Quadrupole)

Tartaric acid ionizes best in Negative Electrospray Ionization (ESI-) mode due to its carboxylic acid groups.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Tartaric Acid 149.0

87.010Quantifier
149.073.015Qualifier
DL-Tartaric-2,3-D2 151.0

88.010Internal Standard
Chromatographic Separation[4]
  • Column: Amide-HILIC or Specialized Organic Acid Column (e.g., Waters Atlantis Premier BEH C18 AX or similar mixed-mode columns [2]). Note: Standard C18 columns often fail to retain polar acids, causing them to elute in the "void volume" where salt suppression is highest.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][3][4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes.

Validation Steps (Self-Validating System)
Experiment A: Matrix Effect (ME) Assessment

To prove the efficacy of the D2-IS, perform the "Post-Extraction Spike" method recommended by the FDA [3].

  • Set A (Neat): Standard + IS in pure solvent.

  • Set B (Matrix): Extracted blank matrix spiked after extraction with Standard + IS.

  • Calculation:

    
    
    
    • Acceptance Criteria: The IS-normalized Matrix Factor (Ratio of Analyte ME / IS ME) must be close to 1.0 (CV < 15%).

Experiment B: Linearity & Accuracy

Prepare a calibration curve (e.g., 10 ng/mL to 10,000 ng/mL) with a constant concentration of DL-Tartaric-2,3-D2 (e.g., 500 ng/mL). Plot the Area Ratio (


) vs. Concentration.

Logic of Matrix Correction

The diagram below details why the D2-standard succeeds where others fail. It visualizes the chromatographic timeline relative to the "Suppression Zone" (salts/matrix eluting early).

MatrixCorrection T0 Injection (T=0) Void Void Volume (High Salts/Suppression) T0->Void Analyte Native Tartaric Acid (RT: 1.5 min) Void->Analyte Elution D2_IS DL-Tartaric-2,3-D2 (RT: 1.5 min) Co-elutes -> Same Suppression Void->D2_IS Perfect Overlap Analog_IS Analog IS (Malic Acid) (RT: 2.2 min) Separates -> Different Suppression Void->Analog_IS Delayed Elution Analyte->D2_IS Ratio = Corrected Data Analyte->Analog_IS Ratio = Uncorrected Error

Figure 2: The Co-elution Advantage. The D2-IS (Green) overlaps perfectly with the Analyte (Red), ensuring both are affected equally by the matrix. The Analog (Yellow) elutes later, missing the suppression event.

Conclusion

For the validation of analytical methods targeting tartaric acid, DL-Tartaric-2,3-D2 acid is not merely an alternative; it is a technical necessity for high-throughput, regulatory-compliant bioanalysis.

  • Reliability: It creates a self-correcting system for matrix effects.

  • Compliance: It aligns with FDA M10 and ICH Q2(R2) requirements for accuracy and precision in complex matrices.

  • Efficiency: It eliminates the need for time-consuming "Standard Addition" methods.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • Waters Corporation. (2020).[3] Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. Waters.com. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative

Comparative study of chiral resolving agents: DL-tartaric acid vs. others

Comparative Guide: Tartaric Acid Family vs. Alternative Chiral Resolving Agents Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Tartaric Acid Family vs. Alternative Chiral Resolving Agents

Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary: The Evolution of Resolution

In the landscape of chiral drug development, the selection of a resolving agent is often treated as a stochastic screening process. However, modern process chemistry has moved beyond simple trial-and-error. This guide compares the industry standard—Tartaric Acid (and its derivatives) —against key alternatives like Mandelic Acid and Camphorsulfonic Acid (CSA) .

Crucial Distinction:

  • L- or D-Tartaric Acid: The active, enantiopure resolving agents used to separate racemic bases.

  • DL-Tartaric Acid: The racemic mixture.[1][2] While typically the target of resolution, in advanced "Dutch Resolution" protocols, racemic or structurally related impurities are intentionally introduced as nucleation inhibitors to suppress the crystallization of the undesired diastereomer.

Mechanistic Deep Dive: Classical vs. Dutch Resolution

To understand performance differences, we must analyze the crystallization kinetics.

Classical Resolution (The Pasteur Method)
  • Mechanism: Formation of two diastereomeric salts (

    
    -salt and 
    
    
    
    -salt) with distinct lattice energies and solubilities.
  • Limitation: Requires a significant solubility difference (

    
    ). If 
    
    
    
    is low, the salts co-crystallize, leading to low Enantiomeric Excess (ee).
  • Role of Tartaric Acid: Its diprotic nature allows for the formation of both acidic (1:1) and neutral (2:1) salts, doubling the screening probability.

Dutch Resolution (The Family Approach)[3][4][5][6]
  • Mechanism: Instead of a single agent, a family of structurally related agents (e.g., L-Tartaric acid + DBTA + DTTA) is used.

  • The "Synergy" Effect:

    • Solid Solution Formation: The desired enantiomer can incorporate multiple family members into its lattice, precipitating faster and in higher yield.

    • Nucleation Inhibition: Family members (or even the racemate DL-tartaric acid in trace amounts) disrupt the nucleation of the unwanted diastereomer, keeping it in solution longer.

Comparative Analysis: Agent Profiles

The following table contrasts the physicochemical profiles of the primary resolving agents.

FeatureL- / D-Tartaric Acid DBTA / DTTA (Derivatives) Mandelic Acid Camphorsulfonic Acid (CSA)
Class Hydroxy-dicarboxylic acidAcylated Tartaric DerivativesAromatic Hydroxy-acidSulfonic Acid (Strong Acid)
Acidity (pKa) ~2.98 (1st), ~4.34 (2nd)Lower (More Acidic due to EWG)~3.4~1.2 (Strong)
Primary Target General Amines (1°, 2°, 3°)Sterically hindered / Weak basesAmines, Alcohols (via ester)Weak bases (e.g., amino acids)
Resolution Power High (Rigid H-bond network)Very High (Steric bulk +

-

stacking)
Medium (Flexible phenyl ring)High (Bulky terpene backbone)
Cost Efficiency Excellent (Commodity chemical)Moderate to HighGoodModerate
Solvent Compatibility Water, Methanol, EthanolAcetone, EtOAc, AlcoholsAlcohols, EthersWater, Organic solvents

Key Insight: DBTA (Dibenzoyl-tartaric acid) often succeeds where unsubstituted Tartaric Acid fails because the benzoyl groups add steric bulk and


-

interaction sites, facilitating the formation of rigid, well-defined crystal lattices necessary for discrimination.

Visualizing the Decision Matrix

The following decision tree outlines the logical flow for selecting a resolving agent based on substrate properties.

ResolutionStrategy Start Racemic Substrate Analysis BaseStrength Is the substrate a Strong or Weak Base? Start->BaseStrength Tartaric Start with L-Tartaric Acid (Cost-effective, Diprotic) BaseStrength->Tartaric Strong/Med Base CSA Use Camphorsulfonic Acid (CSA) (Strong acid required for salt formation) BaseStrength->CSA Weak Base Structure Steric Hindrance / Aromaticity? Mandelic Screen Mandelic Acid (Different solubility profile) Structure->Mandelic Flexible / Aliphatic DBTA Switch to DBTA / DTTA (Increase steric bulk/interaction) Structure->DBTA Rigid / Aromatic CheckRes Resolution Successful? (>80% ee) Tartaric->CheckRes CheckRes->Structure No Dutch Apply Dutch Resolution (Mix Family: Tartaric + DBTA + DTTA) Mandelic->Dutch Optimization DBTA->Dutch Still Low Yield/ee

Caption: Strategic decision tree for selecting chiral resolving agents. Green nodes indicate entry-level screens; Red/Black nodes indicate advanced troubleshooting.

Experimental Protocols

Protocol A: Standard Screening (The "Pasteur" Method)

Validates the baseline performance of L-Tartaric Acid.

  • Stoichiometry: Prepare 0.5 eq and 1.0 eq solutions of L-Tartaric acid in Methanol.

  • Mixing: Add to 1.0 eq of Racemic Amine at 50°C.

  • Cooling: Ramp temperature down to 0°C at 0.1°C/min (controlled cooling is critical to avoid oiling out).

  • Harvest: Filter crystals.

  • Analysis: Liberate amine (using NaOH) and check ee% via Chiral HPLC.

    • Success Criterion: S-factor > 0.3 (where

      
      ).
      
Protocol B: Dutch Resolution (Nucleation Inhibition)

Used when Protocol A yields poor separation or oils.

  • Family Preparation: Prepare a mixture of resolving agents:

    • 90% L-Tartaric Acid (Main Agent)

    • 5% DBTA (Additive 1)

    • 5% DTTA (Additive 2)

  • Solvent Selection: Use a solvent where the unwanted diastereomer is known to be soluble (often 2-propanol or water/ethanol mix).

  • Crystallization: Dissolve racemate and the agent mixture at reflux.

  • Nucleation: Seed with pure crystals of the desired diastereomer (if available) at the cloud point.

  • Mechanism Check: The additives (DBTA/DTTA) will adsorb onto the faces of the unwanted diastereomer nuclei, arresting their growth, while the desired salt crystallizes freely.

Visualizing Dutch Resolution Mechanism

DutchResolution Racemate Racemate (R + S) Nucleation Nucleation Phase Racemate->Nucleation Agents Resolving Family (Agent A + B + C) Agents->Nucleation Desired Desired Salt (S-Agent A) Precipitates Nucleation->Desired Fast Growth Unwanted Unwanted Salt (R-Agent A) Inhibited Nucleation->Unwanted Slow Growth Inhibitor Inhibitor (Agent B) Blocks Surface Inhibitor->Unwanted Surface Adsorption

Caption: Mechanism of Dutch Resolution. Structural analogs (Inhibitors) selectively block the growth of the unwanted diastereomer, enhancing the purity of the desired precipitate.

References

  • Vries, T. et al. (1998). The Family Approach to the Resolution of Racemates.[3][4] Angewandte Chemie International Edition.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • Faigl, F. et al. (2022). Application of Tartaric Acid Derivatives in Enantioseparation.[1][5][6][7] Rasayan Journal of Chemistry.[6]

  • Gong, Y. et al. (2025). Comparative study of efficacy of tartaric acid derivatives. ACS Crystal Growth & Design.

  • Synoradzki, L. et al. (2008). Tartaric Acid and its O-Acyl Derivatives: Application in Resolution of Racemates.[5][7] Polish Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of DL-Tartaric-2,3-D2 Acid

In the landscape of modern pharmaceutical research and development, deuterated compounds like DL-Tartaric-2,3-D2 acid are invaluable tools. Their unique isotopic properties, particularly the kinetic isotope effect, offer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical research and development, deuterated compounds like DL-Tartaric-2,3-D2 acid are invaluable tools. Their unique isotopic properties, particularly the kinetic isotope effect, offer significant advantages in studying metabolic pathways and enhancing drug efficacy. However, the integration of these powerful molecules into laboratory workflows necessitates a rigorous and well-defined approach to their entire lifecycle, including their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of DL-Tartaric-2,3-D2 acid, ensuring the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with DL-Tartaric-2,3-D2 acid is paramount. While specific safety data for the deuterated form is not extensively available, the Safety Data Sheet (SDS) for DL-Tartaric acid serves as a primary reference point, with the understanding that the deuterated analogue will exhibit similar chemical hazards.[1][2][3][4][5]

Primary Hazards:

  • Eye Irritation: Causes serious eye irritation.[2][3][4][5]

  • Skin Irritation: May cause skin irritation.[2][5]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[2][5]

Deuterated compounds themselves are not radioactive.[6] However, their altered physicochemical properties warrant careful handling.[6] The core principle is to treat DL-Tartaric-2,3-D2 acid with the same level of caution as its non-deuterated counterpart, while adhering to all institutional and regulatory guidelines for chemical waste.

Personal Protective Equipment (PPE): A robust defense against accidental exposure is non-negotiable. The following PPE must be worn at all times when handling DL-Tartaric-2,3-D2 acid for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.To prevent contact with the eyes, which can cause serious irritation.[2][3][4][5]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).To prevent skin contact and irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator if dusts are generated.To prevent inhalation of dust particles that can irritate the respiratory tract.

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.[4]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of prescribed PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[4]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. All cleaning materials must be treated as hazardous waste and disposed of accordingly.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's specific protocols.

Disposal Procedures: A Step-by-Step Guide

The disposal of DL-Tartaric-2,3-D2 acid must be conducted in strict adherence to local, state, and federal regulations.[1][7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Protocol for Unused or Waste DL-Tartaric-2,3-D2 Acid:

  • Waste Characterization: The first step in proper disposal is to correctly identify the waste. DL-Tartaric-2,3-D2 acid should be classified as a hazardous chemical waste. It is the responsibility of the waste generator to properly characterize all waste materials.[8]

  • Containerization:

    • Place the waste material in a chemically compatible, leak-proof container.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "DL-Tartaric-2,3-D2 acid".

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.

  • Engage a Licensed Waste Disposal Service: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.[8] This ensures that the waste is managed in compliance with all relevant regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Protocol for Contaminated Materials:

Any materials that come into contact with DL-Tartaric-2,3-D2 acid, such as gloves, weighing paper, and spill cleanup debris, must also be treated as hazardous waste.

  • Collection: Place all contaminated materials into a designated hazardous waste container.

  • Labeling: Clearly label the container with "Hazardous Waste" and a description of the contents (e.g., "Debris contaminated with DL-Tartaric-2,3-D2 acid").

  • Disposal: Dispose of this container through your institution's hazardous waste management program.

Disposal of Empty Containers:

Empty containers that held DL-Tartaric-2,3-D2 acid must be properly decontaminated before being discarded.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).[6]

  • Rinsate Collection: Collect the rinsate from all three rinses. This rinsate must be treated as hazardous waste and disposed of accordingly.[6]

  • Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.[6]

Regulatory Framework

In the United States, the disposal of laboratory chemicals is governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Environmental Protection Agency): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave".[9][10] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.

  • OSHA (Occupational Safety and Health Administration): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan that outlines procedures for the safe handling and disposal of hazardous chemicals in the laboratory.[11][12]

It is imperative that all laboratory personnel are trained on these regulations and their institution's specific Chemical Hygiene Plan.[11][12]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of DL-Tartaric-2,3-D2 acid, the following workflow diagram has been developed.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Disposal Pathway cluster_3 Final Disposition start DL-Tartaric-2,3-D2 Acid Waste (Unused chemical, contaminated debris, or empty container) characterize Characterize as Hazardous Chemical Waste start->characterize segregate Segregate in a labeled, compatible container characterize->segregate is_container Is it an empty container? segregate->is_container triple_rinse Triple-rinse with appropriate solvent is_container->triple_rinse Yes dispose_solid Arrange for pickup by licensed hazardous waste vendor is_container->dispose_solid No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of de-labeled container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->dispose_solid end Compliant Disposal dispose_container->end dispose_solid->end

Sources

Handling

Personal protective equipment for handling DL-Tartaric-2,3-D2 acid

Topic: Audience: Researchers, scientists, and drug development professionals. Operational Context & Risk Assessment[1][2][3] The Material: DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic) / Specific labeled CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Operational Context & Risk Assessment[1][2][3]

The Material: DL-Tartaric-2,3-D2 acid (CAS: 133-37-9 (unlabeled generic) / Specific labeled CAS varies by vendor) is an isotopically labeled organic acid used primarily as an internal standard in mass spectrometry (LC-MS/GC-MS) or in metabolic flux studies.

The "Senior Scientist" Insight: While many researchers treat tartaric acid as a benign food additive, the DL-Tartaric-2,3-D2 variant demands a higher tier of rigor for two reasons:

  • Safety (GHS Category 1): In its pure crystalline form, tartaric acid is a severe eye irritant. It can cause irreversible corneal damage (H318) due to its acidity (pH ~2.2 in 0.1N solution) and crystalline structure.

  • Data Integrity (Hygroscopicity): While the deuterium atoms at positions 2 and 3 (C-D bonds) are non-labile and stable against exchange with water, the compound itself is hygroscopic. Moisture uptake introduces weighing errors that propagate through quantitative analysis, ruining calibration curves before an experiment begins.

Hazard Classification (GHS)
Hazard ClassCategoryCodeStatement
Eye Damage/Irritation Category 1 H318 Causes serious eye damage.
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.
STOT - Single ExposureCategory 3H335May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with specific, field-tested requirements for handling high-value isotopic acids.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Ocular (Critical) Chemical Splash Goggles (Indirect Vented)Safety Glasses are insufficient. Crystalline organic acids produce fine dust that can bypass side shields. Upon contact with the moist eye surface, the acid dissolves immediately, creating a localized low-pH burn that can cause corneal opacity.
Dermal (Hands) Nitrile Gloves (Min. 5 mil thickness)Latex is permeable to many organic acids and offers poor puncture resistance against crystalline solids. Nitrile provides the necessary chemical barrier and contrast to see white powder spills.
Respiratory Fume Hood (Preferred) or N95 MaskInhalation of tartaric acid dust causes immediate upper respiratory tract irritation (coughing, burning). Weighing must occur in a hood to prevent dust aerosolization.
Body Lab Coat (High-neck, long sleeve)Prevents migration of hygroscopic dust onto street clothes, where it can later absorb ambient moisture and irritate skin hours after the experiment.

Operational Protocol: The "Dry-Chain" Workflow

This protocol ensures both operator safety and the isotopic integrity of the standard.

Phase 1: Preparation & Weighing
  • The Environment: All handling should occur within a certified chemical fume hood . If the lab humidity is >50%, use a glove box or a localized dry-nitrogen purge.

  • The Tooling: Use anti-static weighing boats. Static electricity can cause the light powder to "jump," increasing inhalation risk and loss of expensive material.

Phase 2: Solubilization
  • Solvent Choice: If preparing a stock solution, dissolve immediately after weighing.

  • Exothermic Note: Dissolution is slightly exothermic. Add the solid to the solvent, not vice-versa, to prevent splashing of concentrated acidic slurry.

Phase 3: Storage (The Integrity Step)
  • Container: Amber glass vials with PTFE-lined caps.

  • Seal: Parafilm is insufficient for long-term storage of deuterated standards. Use a secondary desiccator cabinet.

  • Reasoning: Although the C-D bonds are stable, moisture absorption alters the effective molecular weight of the solid, leading to concentration errors in subsequent uses.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling the material, emphasizing the "Stop/Go" decision points based on safety and integrity.

SafeHandlingWorkflow Start START: Handling DL-Tartaric-2,3-D2 PPE_Check Step 1: PPE Verification (Goggles + Nitrile + Lab Coat) Start->PPE_Check Env_Check Step 2: Environment Check (Humidity < 50%?) PPE_Check->Env_Check High_Humid High Humidity (>50%) Env_Check->High_Humid No Low_Humid Low Humidity (Standard) Env_Check->Low_Humid Yes GloveBox Action: Use Glove Box or N2 Purge High_Humid->GloveBox FumeHood Action: Use Chemical Fume Hood Low_Humid->FumeHood Weighing Step 3: Anti-Static Weighing GloveBox->Weighing FumeHood->Weighing Dissolve Step 4: Immediate Dissolution (Prevent Moisture Uptake) Weighing->Dissolve Waste Disposal: Neutralize to pH 6-9 Dissolve->Waste Excess/Spills

Figure 1: Decision logic for handling hygroscopic deuterated acids to ensure safety and data integrity.

Emergency Response & Disposal

Accidental Exposure[6]
  • Eye Contact (Highest Risk):

    • IMMEDIATE irrigation is vital.[2] Do not wait for an eyewash station if a bottle of saline is closer.

    • Flush for minimum 15 minutes , holding eyelids open.

    • Seek medical attention immediately (Ophthalmologist).[2]

  • Skin Contact: Brush off dry powder before wetting. Wetting the powder on skin creates a concentrated acid solution. Wash with soap and copious water.[1][3][2][4][5]

Disposal Protocol

Do not pour acidic solutions directly down the drain.

  • Collection: Collect waste in a container labeled "Organic Acid Waste."

  • Neutralization (If permitted): Slowly add sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) to the waste until pH is between 6 and 9.

  • Verification: Test pH with strips before disposal.

  • Segregation: Never mix with oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste stream, as this can generate heat and toxic gases.

References

  • PubChem. (n.d.). Tartaric Acid | C4H6O6 - GHS Classification.[6] National Library of Medicine. Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Tartaric Acid. United States Department of Labor. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Tartaric-2,3-D2 acid
Reactant of Route 2
DL-Tartaric-2,3-D2 acid
© Copyright 2026 BenchChem. All Rights Reserved.